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  • Product: 2-(furan-2-yl)ethyl methanesulfonate
  • CAS: 70745-41-4

Core Science & Biosynthesis

Foundational

Mechanism of nucleophilic substitution with 2-(furan-2-yl)ethyl methanesulfonate

An In-Depth Guide to the Mechanism of Nucleophilic Substitution with 2-(Furan-2-yl)ethyl Methanesulfonate Abstract This technical guide provides a comprehensive examination of the mechanistic pathways governing nucleophi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mechanism of Nucleophilic Substitution with 2-(Furan-2-yl)ethyl Methanesulfonate

Abstract

This technical guide provides a comprehensive examination of the mechanistic pathways governing nucleophilic substitution reactions of 2-(furan-2-yl)ethyl methanesulfonate. While classical SN1 and SN2 pathways are considered, substantial evidence points towards a dominant mechanism involving Neighboring Group Participation (NGP) by the furan ring. This participation, also known as anchimeric assistance , results in significant rate enhancements and distinct stereochemical outcomes. This document synthesizes kinetic, stereochemical, and theoretical principles to provide a robust framework for researchers in organic synthesis and drug development. We will explore the causality behind experimental design aimed at elucidating this mechanism and present a logical workflow for its investigation.

Introduction: The Substrate and the Mechanistic Question

2-(Furan-2-yl)ethyl methanesulfonate is a primary alkyl sulfonate. The methanesulfonate (mesylate, OMs) group is an excellent leaving group, readily displaced by a wide range of nucleophiles. The core mechanistic question for this substrate is how the proximate furan ring influences the course of the substitution reaction.

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, typically proceeding via two limiting pathways:

  • SN2 (Substitution, Nucleophilic, Bimolecular): A single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. This pathway is characterized by second-order kinetics and results in an inversion of stereochemistry.[1]

  • SN1 (Substitution, Nucleophilic, Unimolecular): A two-step process involving the initial, rate-limiting formation of a carbocation intermediate, which is subsequently trapped by the nucleophile. This pathway exhibits first-order kinetics and typically leads to racemization of a chiral starting material.[1]

For a primary substrate like 2-(furan-2-yl)ethyl methanesulfonate, the formation of a primary carbocation required for an SN1 pathway is highly energetically unfavorable. While an SN2 reaction is plausible, the unique electronic structure of the adjacent furan ring introduces a third, often dominant, mechanistic possibility: Neighboring Group Participation.[2][3]

Dissecting the Mechanistic Pathways

The reactivity of 2-(furan-2-yl)ethyl methanesulfonate is best understood by comparing the three potential mechanistic routes.

The SN2 Pathway: A Concerted Displacement

In a classical SN2 mechanism, an external nucleophile (Nu⁻) would directly attack the carbon atom bearing the mesylate leaving group in a backside assault.

Figure 1: The direct SN2 displacement pathway.

This pathway is defined by its kinetics; the rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nu]).[1] A key stereochemical outcome, if the electrophilic carbon were chiral, would be a complete inversion of configuration.

The SN1 Pathway: A Disfavored Route

The SN1 mechanism would require the spontaneous departure of the mesylate group to form a primary carbocation.

Figure 2: The SN1 pathway via a high-energy primary carbocation.

This pathway is kinetically first-order (Rate = k[Substrate]), as the nucleophile is not involved in the rate-determining step (RDS).[1] However, the high instability of the primary carbocation makes this mechanism highly unlikely for this substrate under typical nucleophilic substitution conditions.

Neighboring Group Participation: The Anchimerically Assisted Pathway

The most compelling mechanism involves the furan ring acting as an internal nucleophile. The π-electrons of the aromatic ring can attack the electrophilic carbon from the backside as the leaving group departs.[2][4] This is a case of intramolecular catalysis, where an adjacent functional group accelerates the reaction.[4]

This process occurs in two distinct steps:

  • Formation of a Cyclic Intermediate: The furan ring's π-system attacks the primary carbon, displacing the mesylate group to form a bridged, bicyclic furanium ion intermediate. This is an intramolecular SN2 reaction and is the rate-determining step.[4][5]

  • Nucleophilic Attack: An external nucleophile attacks one of the carbons of the bridged intermediate. This attack is also an SN2-type reaction, leading to the opening of the ring.

Workflow_Diagram cluster_exp Experimental Investigation Workflow Start Start: Mechanistic Inquiry of 2-(furan-2-yl)ethyl methanesulfonate Kinetics Perform Kinetic Studies (Vary [Substrate] & [Nu]) Start->Kinetics RateLaw Determine Rate Law Kinetics->RateLaw Stereochem Synthesize Chiral Substrate & Analyze Product Stereochemistry RateLaw->Stereochem Rate = k[Substrate] (SN1 or NGP) Conclusion Conclude Dominant Mechanism RateLaw->Conclusion Rate = k[Substrate][Nu] (SN2) StereoResult Stereochemical Outcome? Stereochem->StereoResult RateCompare Conduct Comparative Rate Study (vs. non-NGP substrate) StereoResult->RateCompare Retention StereoResult->Conclusion Inversion (SN2) or Racemization (SN1) RateResult Significant Rate Enhancement? RateCompare->RateResult RateResult->Conclusion Yes (NGP) RateResult->Conclusion No (SN1)

Figure 4: Logical workflow for the experimental determination of the reaction mechanism.

Data Summary and Mechanistic Comparison

The expected experimental observations for each potential mechanism are summarized below for clear comparison.

Parameter SN2 Mechanism SN1 Mechanism NGP Mechanism
Rate Law Rate = k[Substrate][Nu]Rate = k[Substrate]Rate = k[Substrate]
Reaction Order Second-orderFirst-orderFirst-order
Stereochemistry InversionRacemizationRetention
Relative Rate "Normal"Very Slow (unfavored)Highly Accelerated
Intermediate None (concerted)Primary CarbocationCyclic Furanium Ion

Conclusion

For the nucleophilic substitution of 2-(furan-2-yl)ethyl methanesulfonate, the collective evidence strongly supports a mechanism dominated by Neighboring Group Participation of the furan ring. The expected first-order kinetics, significant rate enhancement (anchimeric assistance), and, most definitively, the retention of stereochemistry at the reaction center are all hallmarks of this pathway. While a minor contribution from a direct SN2 pathway may be possible depending on the specific nucleophile and solvent system, the intramolecular assistance provided by the electron-rich furan ring offers a lower energy transition state, making it the predominant route. Understanding this mechanism is crucial for predicting reactivity, controlling stereochemical outcomes, and designing efficient synthetic strategies in pharmaceutical and materials science.

References

  • [ResearchGate: Synthesis and Reactions of 2-[(E)-2-(Furan-2-yl)ethenyl]phenanthro[9,10-d]o[6][7]xazole]([Link])

Sources

Exploratory

The Lynchpin in Modern Drug Discovery: A Technical Guide to 2-(Furan-2-yl)ethyl Methanesulfonate in the Synthesis of Bioactive Heterocycles

Abstract The furan scaffold is a cornerstone in medicinal chemistry, prized for its presence in a multitude of natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, prized for its presence in a multitude of natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to serve as a bioisostere for other aromatic rings make it an invaluable building block in the design of novel therapeutics. This technical guide delves into the pivotal role of a highly versatile, yet specific, furan derivative: 2-(furan-2-yl)ethyl methanesulfonate. We will explore its synthesis, its reactivity as a potent electrophile, and its strategic application in the construction of diverse, biologically active heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate to accelerate their discovery pipelines.

Introduction: The Strategic Importance of the Furan Moiety

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing heterocycles being particularly prominent in drug design.[3] The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a recurring motif in a wide array of bioactive molecules, demonstrating a broad spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The anti-ulcer drug Ranitidine, which features a furan ring as a central structural element, stands as a testament to the therapeutic value of this scaffold.[5][6]

The functionalization of the furan core is key to unlocking its full potential. 2-(Furan-2-yl)ethyl methanesulfonate emerges as a critical reagent in this endeavor. The methanesulfonate group serves as an excellent leaving group, transforming the relatively inert 2-(furan-2-yl)ethanol into a potent alkylating agent, ready to react with a wide range of nucleophiles to forge new carbon-heteroatom bonds and construct complex heterocyclic architectures.

Synthesis of 2-(Furan-2-yl)ethyl Methanesulfonate: A Reliable Protocol

The preparation of 2-(furan-2-yl)ethyl methanesulfonate is a straightforward and high-yielding process, starting from the commercially available 2-(furan-2-yl)ethanol. The reaction involves the sulfonylation of the primary alcohol with methanesulfonyl chloride in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid byproduct. A similar protocol has been successfully employed for the synthesis of the analogous 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate.[7]

Experimental Protocol: Synthesis of 2-(Furan-2-yl)ethyl Methanesulfonate

Materials:

  • 2-(Furan-2-yl)ethanol

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of 2-(furan-2-yl)ethanol (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-(furan-2-yl)ethyl methanesulfonate.

The Role of 2-(Furan-2-yl)ethyl Methanesulfonate in Heterocyclic Synthesis

The primary utility of 2-(furan-2-yl)ethyl methanesulfonate in organic synthesis lies in its capacity as a potent electrophile for the alkylation of a diverse range of nucleophiles. This reactivity is the cornerstone for constructing a variety of bioactive heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen heterocycles are of paramount importance in medicinal chemistry. 2-(Furan-2-yl)ethyl methanesulfonate provides a direct route to introduce the furan-ethyl moiety onto nitrogen-rich scaffolds such as imidazoles, pyrazoles, and triazoles, which are known to exhibit a wide range of biological activities.[8][9][10][11][12][13]

N_Alkylation reagent 2-(Furan-2-yl)ethyl Methanesulfonate product N-Alkylated Bioactive Heterocycle reagent->product Alkylation (SN2) nucleophile N-Heterocycle (e.g., Imidazole, Pyrazole) nucleophile->product base Base (e.g., K2CO3, NaH) base->nucleophile Deprotonation solvent Solvent (e.g., DMF, Acetonitrile) solvent->reagent SN2_Mechanism Nu: Nu: C CH2 Nu:->C Nucleophilic Attack LG OMs C->LG TransitionState [Nu---CH2---OMs]δ- Product Nu-CH2 TransitionState->Product LeavingGroup MsO- TransitionState->LeavingGroup

Caption: The SN2 mechanism for nucleophilic substitution.

The stereochemistry of the reaction, if applicable at a chiral center, would proceed with an inversion of configuration, a hallmark of the SN2 pathway. The reaction rate is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Case Study: Ranitidine Analogs - A Gateway to New Therapeutics

Ranitidine, a histamine H2-receptor antagonist, is a prime example of a furan-containing drug. While the commercial synthesis of ranitidine itself may utilize a different furan-based intermediate, the structural motif of a furan ring connected to a heteroatom-containing side chain is a blueprint for the design of new bioactive molecules. [14][15]The synthesis of ranitidine analogs for applications such as the treatment of Alzheimer's disease highlights the ongoing importance of this structural class. [2][14]2-(Furan-2-yl)ethyl methanesulfonate serves as an ideal starting material for the synthesis of a library of such analogs by reacting it with various amino-thiols and other bifunctional nucleophiles.

Table 1: Representative Bioactive Heterocycles Derived from Furan Precursors
Heterocyclic CoreExample of BioactivityReference
ThiazoleAntibacterial, Anticancer[5][16]
ImidazoleAntibacterial, Anticancer[1][8]
TriazoleAnticonvulsant, Antimycotic[17][18]
BenzofuranAntifungal, Antiviral[19][20]
PyrazoleAnticancer[11][21]

Conclusion and Future Outlook

2-(Furan-2-yl)ethyl methanesulfonate is a versatile and powerful synthetic intermediate that provides a direct and efficient route to a wide array of furan-containing heterocyclic compounds. Its straightforward synthesis and high reactivity as an alkylating agent make it an invaluable tool for medicinal chemists and drug discovery scientists. The continued exploration of its reactivity with a broader range of nucleophiles will undoubtedly lead to the discovery of novel bioactive heterocycles with the potential to address a wide range of therapeutic needs. The strategic incorporation of the furan-ethyl moiety, facilitated by this key reagent, will continue to be a fruitful avenue in the quest for the next generation of pharmaceuticals.

References

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
  • Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. (2021). MDPI.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). PMC.
  • Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease. (2016). PMC.
  • Synthesis of 5-(Furan-2-yl)thiazole: A Detailed Protocol for Researchers. (n.d.). Benchchem.
  • Synthesis and Reactions of 2-[(E)-2-(Furan-2-yl)ethenyl]phenanthro[9,10-d]o[1][5]xazole. (2025). ResearchGate.

  • An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. (2020). Scientific Scholar.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen ... (n.d.). Semantic Scholar.
  • Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. (2021). MDPI.
  • Technical Support Center: Synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. (n.d.). Benchchem.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Journal of Cancer.
  • N-Arylsulfonylation of 2-(Furan-2-yl)- and 2-(Furan-2-ylmethyl)anilines. (2026).
  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2025).
  • A comprehensive review on biological activities of oxazole deriv
  • Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole | Request PDF. (n.d.).
  • First synthesis of 2-(benzofuran-2-yl)
  • 2-(Thiophen-2-yl)
  • Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening - Benzofuran Ring Closure Type. (n.d.). MDPI.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI.
  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. (2020). MDPI.
  • CN102010388A - Preparation method of ranitidine. (n.d.).
  • Ranitidine Related Compound A USP Reference Standard. (n.d.). Sigma-Aldrich.
  • Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone). (n.d.). Unknown Source.
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Semantic Scholar.
  • Application Notes and Protocols for the Synthesis of Pyrazole Derivatives
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Unknown Source.
  • Acute toxicity of 5-(furan-2-yl, 2-metylfuran-3-yl)
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). Unknown Source.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. (2024). Unknown Source.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Reaction strategies for synthesis of imidazole derivatives: a review. (n.d.). Semantic Scholar.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamid

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling, Thermal Stability, and Synthetic Workflows for 2-(Furan-2-yl)ethyl Methanesulfonate

Executive Summary In advanced organic synthesis and drug development, functionalized heteroaromatic intermediates are critical building blocks. 2-(Furan-2-yl)ethyl methanesulfonate (commonly referred to as 2-(2-furyl)eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, functionalized heteroaromatic intermediates are critical building blocks. 2-(Furan-2-yl)ethyl methanesulfonate (commonly referred to as 2-(2-furyl)ethyl mesylate) serves as a highly reactive alkylating agent, frequently utilized to append the furan-2-ethyl pharmacophore onto complex molecular scaffolds[1]. However, the juxtaposition of a superb leaving group (mesylate) with an acid-sensitive, electron-rich heteroaromatic ring (furan) creates a molecule with inherent thermal lability.

This whitepaper provides an in-depth technical guide on the physicochemical properties, mechanistic drivers of thermal instability, and field-proven, self-validating protocols for the synthesis and handling of 2-(furan-2-yl)ethyl methanesulfonate.

Physicochemical Profiling

Understanding the baseline physical properties of 2-(furan-2-yl)ethyl methanesulfonate is essential for predicting its behavior in solution and during purification. The mesylation of the parent alcohol, [2], significantly alters the molecule's polarity, density, and boiling point.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name 2-(furan-2-yl)ethyl methanesulfonate
Molecular Formula C₇H₁₀O₄S
Molecular Weight 190.22 g/mol
Appearance Colorless to pale yellow viscous oil
Density (Estimated) ~1.25 g/cm³ (denser than parent alcohol)
Boiling Point Decomposes prior to boiling (> 40–60 °C)
Solubility Profile Soluble in DCM, EtOAc, THF, Et₂O; Insoluble in H₂O
Storage Requirement -20 °C under inert atmosphere (Argon/N₂)

Mechanistic Drivers of Thermal Instability

A critical challenge for researchers handling 2-(furan-2-yl)ethyl methanesulfonate is its pronounced thermal instability. If left at room temperature or subjected to elevated temperatures during solvent evaporation, the pale yellow oil rapidly degrades into a black, insoluble resin.

The Causality of Degradation

The degradation is an autocatalytic process driven by two structural features:

  • Leaving Group Propensity: The methanesulfonate group is an excellent leaving group.

  • Conjugative Stabilization: The protons alpha to the furan ring are mildly acidic. Elimination yields 2-vinylfuran, a highly conjugated and thermodynamically favored system.

When subjected to thermal stress (> 40 °C), the molecule undergoes a spontaneous β -elimination (E1/E2 type), liberating methanesulfonic acid (MsOH) and 2-vinylfuran . Furan rings are notoriously sensitive to strong acids; they undergo rapid electrophilic ring-opening or cationic polymerization. The liberated MsOH acts as a catalyst, initiating the rampant polymerization of both the generated 2-vinylfuran and any remaining intact starting material.

DegradationPathway A 2-(Furan-2-yl)ethyl mesylate (Intact) B Thermal Stress (> 40 °C) A->B C β-Elimination B->C D 2-Vinylfuran (Reactive Intermediate) C->D E Methanesulfonic Acid (MsOH) C->E F Acid-Catalyzed Polymerization D->F E->F Catalyzes G Black Tar / Insoluble Resin (Degraded Material) F->G

Caption: Thermal degradation pathway of 2-(furan-2-yl)ethyl mesylate via elimination.

Synthesis & Isolation Workflow

To successfully synthesize 2-(furan-2-yl)ethyl methanesulfonate without triggering the degradation cascade, strict adherence to temperature control and acid scavenging is required. The following protocol is designed as a self-validating system , incorporating in-process checks to guarantee structural integrity.

Step-by-Step Methodology

Step 1: Reagent Preparation & Cooling

  • Action: Dissolve 2-(furan-2-yl)ethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Add Triethylamine (TEA, 1.5 equivalents). Cool the flask to 0 °C using an ice-water bath.

  • Causality: DCM is an aprotic solvent inert to mesyl chloride. TEA acts as a crucial acid scavenger to neutralize the HCl byproduct, preventing premature acid-catalyzed furan degradation. The 0 °C bath controls the highly exothermic mesylation reaction.

Step 2: Electrophilic Addition

  • Action: Add Methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise over 15–20 minutes.

  • Causality: Dropwise addition prevents localized heating and runaway exotherms that would trigger β -elimination.

Step 3: Reaction Maturation & Self-Validation (TLC)

  • Action: Stir the mixture for 1 hour, allowing it to slowly warm to room temperature.

  • Self-Validation: Perform Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes. The starting alcohol ( Rf​≈0.2 ) should be completely consumed, replaced by a less polar spot ( Rf​≈0.5 ). Stain the TLC plate with KMnO₄; the furan ring will readily oxidize, appearing as a bright yellow spot against a purple background.

Step 4: Quench and Extraction

  • Action: Quench the reaction by pouring it into saturated aqueous NH₄Cl. Separate the organic layer, extract the aqueous layer once with DCM, and wash the combined organics with brine.

  • Causality: NH₄Cl is mildly acidic/neutral. It effectively protonates excess TEA and dissolves TEA-HCl salts into the aqueous phase without hydrolyzing the newly formed, sensitive mesylate.

Step 5: Concentration & Self-Validation (NMR)

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath below 25 °C.

  • Self-Validation: Analyze the crude oil via ¹H NMR (CDCl₃). The protocol is validated if the -CH₂-O- protons shift from ~3.8 ppm (in the alcohol) to ~4.4 ppm (in the mesylate), accompanied by the appearance of a sharp singlet at ~2.9 ppm (mesylate -CH₃).

SynthesisWorkflow A 2-(Furan-2-yl)ethanol (Starting Material) B Cool to 0 °C in DCM Add Triethylamine (TEA) A->B Solvent/Base C Dropwise Addition of Methanesulfonyl Chloride B->C Electrophile D Stir at 0 °C to RT (1-2 hours) C->D Reaction E Aqueous Quench & Extraction (NH4Cl / DCM) D->E Workup F 2-(Furan-2-yl)ethyl methanesulfonate (Target Product) E->F Isolation

Caption: Step-by-step synthesis workflow for 2-(furan-2-yl)ethyl methanesulfonate.

Downstream Applications in Drug Discovery

Despite its instability, 2-(furan-2-yl)ethyl methanesulfonate is a highly prized intermediate. It is frequently utilized in the synthesis of complex alkaloids and pharmaceutical agents. For instance, demonstrated the utility of tethered furan-alkyl systems in acid-promoted Pictet-Spengler cyclization reactions of tetrahydroindolinones, serving as a model study for the total synthesis of the alkaloid selaginoidine [3].

When utilizing this mesylate in downstream nucleophilic substitutions (e.g., amine alkylations), drug development professionals should employ polar aprotic solvents (like DMF or acetonitrile) and mild inorganic bases (like K₂CO₃) to outcompete the competing elimination pathway.

References

  • PubChem. "2-Furanethanol | C6H8O2 | CID 642110". National Center for Biotechnology Information. URL:[Link]

  • Rose, M. D., Cassidy, M. P., Rashatasakhon, P., & Padwa, A. (2007). "Acid-Promoted Cyclization Reactions of Tetrahydroindolinones. Model Studies for Possible Application in a Synthesis of Selaginoidine." The Journal of Organic Chemistry, 72(2), 538-549. URL:[Link]

Exploratory

Technical Whitepaper: Toxicology and Handling Guidelines for 2-(Furan-2-yl)ethyl Methanesulfonate in Pharmaceutical Development

Executive Summary In modern pharmaceutical synthesis, the use of highly reactive intermediates is often unavoidable. 2-(Furan-2-yl)ethyl methanesulfonate is a bifunctional molecule that presents a unique dual-toxicity pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical synthesis, the use of highly reactive intermediates is often unavoidable. 2-(Furan-2-yl)ethyl methanesulfonate is a bifunctional molecule that presents a unique dual-toxicity profile. It combines a furan moiety—notorious for its potential to form hepatotoxic reactive metabolites—with an alkyl methanesulfonate (mesylate) ester, a well-documented class of direct-acting genotoxic agents[1].

This whitepaper provides an in-depth technical analysis of the mechanistic toxicology of 2-(furan-2-yl)ethyl methanesulfonate. It outlines authoritative handling guidelines, regulatory compliance strategies under the ICH M7 framework[2], and a self-validating experimental protocol for its safe quenching and analytical monitoring during active pharmaceutical ingredient (API) manufacturing.

Structural & Mechanistic Toxicology

The hazard profile of 2-(furan-2-yl)ethyl methanesulfonate cannot be generalized; it must be evaluated by dissecting the causality behind its two reactive domains.

The Furan Moiety: CYP450-Mediated Hepatotoxicity

The furan ring is highly susceptible to oxidative metabolism in the liver. Cytochrome P450 enzymes, specifically CYP2E1 and CYP3A4, catalyze the oxidation of the furan ring, leading to its rapid ring-opening[3]. The resulting primary metabolite is cis-2-butene-1,4-dial (BDA) , a highly electrophilic α,β-unsaturated dialdehyde[3].

BDA acts as a potent reactive intermediate that covalently binds to cellular nucleophiles, particularly protein thiols and glutathione (GSH)[3]. Pathway mapping of furan target proteins reveals that BDA preferentially adducts to mitochondrial enzymes, disrupting mitochondrial energy production (ATP synthesis) and redox regulation[4]. This cascade ultimately triggers hepatocyte necrosis and severe liver toxicity[4].

The Mesylate Moiety: Direct DNA Alkylation

Alkyl mesylates are direct-acting electrophiles that do not require metabolic activation to exert their toxic effects[1]. The methanesulfonate group is an excellent leaving group, rendering the adjacent ethyl chain highly susceptible to nucleophilic attack via an SN​2 mechanism. In biological systems, the nucleophilic centers of DNA bases—most notably the N7 position of guanine—attack the electrophilic carbon, resulting in DNA alkylation[2]. This structural modification leads to base-pairing errors during replication, driving mutagenesis and potential carcinogenicity[5].

ToxicityPathway Compound 2-(Furan-2-yl)ethyl methanesulfonate CYP CYP450 (2E1/3A4) Oxidation Compound->CYP Furan Moiety Solvolysis Nucleophilic Attack (SN2 Mechanism) Compound->Solvolysis Mesylate Moiety BDA cis-2-butene-1,4-dial (Reactive Metabolite) CYP->BDA DNA DNA Alkylation (N7-Guanine) Solvolysis->DNA Hepato Protein Adduction & Hepatotoxicity BDA->Hepato Geno Mutagenesis & Carcinogenicity DNA->Geno

Bifunctional toxicity pathways of 2-(furan-2-yl)ethyl methanesulfonate.

Regulatory Context: ICH M7 Framework

Because 2-(furan-2-yl)ethyl methanesulfonate contains a known DNA-reactive structural alert (the alkyl sulfonate ester), it is classified as a mutagenic impurity[2]. Under the ICH M7(R1) Guideline , its presence in final drug substances must be strictly controlled to limit potential carcinogenic risk[5].

Control strategies rely on the Threshold of Toxicological Concern (TTC), which dictates the maximum acceptable intake of a mutagenic impurity based on the duration of clinical exposure.

Table 1: ICH M7 TTC Limits for Mutagenic Impurities
Duration of TreatmentTTC Limit (µ g/day )Rationale / Causality
≤ 1 Month 120Short-term exposure allows for higher daily intake without exceeding the 10−5 lifetime cancer risk threshold.
> 1 to 12 Months 20Intermediate exposure requires stricter limits to prevent cumulative DNA adduct formation.
> 1 to 10 Years 10Long-term chronic exposure necessitates near-baseline limits to ensure patient safety.
> 10 Years to Lifetime 1.5The default lifetime TTC assumes continuous, daily exposure and represents the strictest regulatory threshold.

Handling and Containment Guidelines

Due to its high reactivity and dual-toxicity, 2-(furan-2-yl)ethyl methanesulfonate must be handled as an Occupational Exposure Band (OEB) 4 or 5 compound.

  • Engineering Controls: All operations involving the neat material or concentrated solutions must be performed within an ISO Class 5 rigid isolator or a ventilated glovebox operating under negative pressure.

  • Transfer Mechanisms: Open handling is strictly prohibited. Closed-system transfers utilizing split-butterfly valves or direct-line pumping must be employed to prevent aerosolization.

  • Decontamination: Spills must be treated with an aqueous solution of 1M Sodium Hydroxide (NaOH) and 10% Sodium Thiosulfate ( Na2​S2​O3​ ). The thiosulfate acts as a "soft" nucleophile, rapidly degrading the mesylate ester via SN​2 displacement before it can off-gas or penetrate PPE.

Experimental Protocol: Self-Validating Chemical Quenching

To prevent the carryover of 2-(furan-2-yl)ethyl methanesulfonate into downstream API stages, a robust chemical quench must be integrated into the reaction workup. The following protocol utilizes a self-validating feedback loop to ensure complete destruction of the genotoxic impurity.

Causality of Choice: Sodium thiosulfate ( Na2​S2​O3​ ) is chosen over simple aqueous base because the thiosulfate anion is a highly polarizable, "soft" nucleophile. It outcompetes water and hydroxide for the "soft" electrophilic carbon of the ethyl chain, accelerating the destruction of the mesylate by orders of magnitude.

Step-by-Step Methodology
  • Pre-Quench Sampling: Extract a 1.0 mL aliquot of the raw reaction mixture. Dilute 1:100 in acetonitrile and analyze via GC-MS/MS to establish the baseline concentration of the mesylate intermediate.

  • Quench Reagent Preparation: Prepare a biphasic quench solution consisting of 10% w/v aqueous Na2​S2​O3​ and 0.5 M NaHCO3​ . The bicarbonate buffers the system to pH 8.0–8.5, preventing acid-catalyzed degradation of the furan ring, which could yield unwanted polymeric byproducts.

  • Controlled Addition: Cool the primary reaction vessel to 5°C. Add the quench solution dropwise over 30 minutes while maintaining an agitation rate of >300 RPM to ensure maximum interfacial surface area between the organic and aqueous phases.

  • Thermal Digestion: Raise the reactor temperature to 40°C and stir vigorously for 4 hours. This thermal energy overcomes the activation barrier for the bimolecular nucleophilic substitution ( SN​2 ) reaction.

  • Post-Quench Validation (The Self-Validating Step): Halt agitation and allow phases to separate. Extract a 1.0 mL aliquot from the organic phase. Analyze via GC-MS/MS.

    • Acceptance Criterion: The concentration of 2-(furan-2-yl)ethyl methanesulfonate must be below the Limit of Quantitation (LOQ, typically <1 ppm)[6]. If the criterion is not met, repeat Step 4.

  • Phase Separation & API Isolation: Once validated, discard the aqueous phase (containing the benign thiosulfate adduct) as hazardous waste. Proceed with the crystallization of the target API from the organic phase.

PurgeWorkflow Step1 Reaction Completion Step2 Add Thiosulfate Buffer (pH 8.5) Step1->Step2 Step3 Thermal Digestion (40°C, 4h) Step2->Step3 Step4 GC-MS/MS Validation (<1ppm) Step3->Step4 Step5 API Crystallization (Purge) Step4->Step5

Step-by-step workflow for the chemical quenching and analytical validation of alkyl mesylates.

Analytical Monitoring Strategies

To comply with regulatory expectations, the absence of 2-(furan-2-yl)ethyl methanesulfonate must be proven using highly sensitive analytical techniques. Standard High-Performance Liquid Chromatography (HPLC) with UV detection is insufficient due to the lack of a strong chromophore and the requirement for part-per-million (ppm) sensitivity.

Instead, Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) or Headspace GC (HS-GC) is the industry standard for alkyl mesylate analysis[6]. The method must be validated for specificity, linearity, and a Limit of Detection (LOD) that is strictly lower than 30% of the calculated TTC limit for the maximum daily dose of the final drug product[6][7].

References

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. National Institutes of Health (NIH). Available at:[Link]

  • Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity. National Institutes of Health (NIH). Available at:[Link]

  • Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? ResearchGate. Available at:[Link]

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ACS Publications. Available at:[Link]

  • ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director. GOV.UK. Available at:[Link]

  • genotoxic impurities (GTIs) - Allie. DBCLS. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Amine Alkylation Using 2-(Furan-2-yl)ethyl Methanesulfonate

Executive Summary & Rationale The incorporation of the 2-(furan-2-yl)ethyl pharmacophore into primary or secondary amines is a critical transformation in medicinal chemistry, frequently utilized in the synthesis of orexi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The incorporation of the 2-(furan-2-yl)ethyl pharmacophore into primary or secondary amines is a critical transformation in medicinal chemistry, frequently utilized in the synthesis of orexin receptor antagonists and hexahydroindolinone alkaloids. However, direct SN​2 alkylation of amines is notoriously challenging. The process often suffers from poor chemoselectivity, leading to polyalkylation, and the electron-rich furan ring is highly susceptible to degradation under strongly acidic or oxidative conditions.

This application note details a highly optimized, self-validating protocol for the mono-N-alkylation of amines using 2-(furan-2-yl)ethyl methanesulfonate. By leveraging specific kinetic controls and the "Cesium Effect," this methodology ensures high yields, preserves the integrity of the furan ring, and strictly limits over-alkylation.

Mechanistic Causality & Reaction Design

To move beyond merely following steps, drug development professionals must understand the causality behind the reagent selection in this workflow:

  • Electrophile Selection (Why a Mesylate?): Direct alkylation requires a delicate balance of electrophilicity. Halides (like chlorides) often require harsh heating that can degrade the furan ring, while triflates are overly reactive and prone to rapid decomposition. The methanesulfonate (mesylate, −OMs ) provides an optimal leaving group for SN​2 aliphatic nucleophilic substitution[1]. It is easily synthesized from the corresponding alcohol and offers the perfect kinetic window for mild activation.

  • Overcoming the "Runaway Train" of Alkylation: A fundamental flaw in amine alkylation is that the resulting secondary amine product is generally more nucleophilic than the starting primary amine, leading to a "runaway train" of polyalkylation[2].

  • The "Cesium Effect": To enforce chemoselectivity, this protocol utilizes Cesium Carbonate ( Cs2​CO3​ ). The large ionic radius and low charge density of the Cs+ ion promote the formation of a highly reactive, naked amine anion intermediate. More importantly, the cesium ion coordinates with the intermediate, providing steric hindrance that suppresses a second alkylation event, thereby heavily favoring mono-N-alkylation[3].

  • Furan Ring Preservation: Furan is an electron-rich heteroaromatic ring that easily undergoes ring-opening (yielding 1,4-diketones) under aqueous acidic conditions. By maintaining a strictly anhydrous, mildly basic environment using inorganic carbonates, the structural integrity of the furan moiety is preserved throughout the reaction[4].

Visualizing the Workflow & Logic

SynthesisWorkflow A 2-(Furan-2-yl)ethanol (Starting Material) B 2-(Furan-2-yl)ethyl methanesulfonate (Active Electrophile) A->B MsCl, Et3N DCM, 0°C (Mesylation) C N-Alkylated Amine (Target Product) B->C Primary Amine, Cs2CO3 DMF, 60°C (SN2 Alkylation)

Caption: Workflow for the mesylation and subsequent chemoselective N-alkylation of 2-(furan-2-yl)ethanol.

CesiumEffect Start Amine + Mesylate Reaction Conditions K2CO3 Standard Bases (K2CO3, DIPEA) Start->K2CO3 Cs2CO3 Cesium Carbonate (Cs2CO3) Start->Cs2CO3 Poly Polyalkylation (Low Selectivity) K2CO3->Poly Naked Anion Unrestricted Mono Mono-N-Alkylation (High Selectivity) Cs2CO3->Mono Cesium Effect Steric Coordination

Caption: Logical decision tree illustrating the chemoselective advantage of the Cesium Effect in alkylation.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative optimization data that validates the selection of Cs2​CO3​ and DMF for this specific transformation.

Base (1.5 eq)SolventTemp (°C)Time (h)Mono-Alkylation (%)Poly-Alkylation (%)Causality / Observation
K2​CO3​ DMF60124535Standard inorganic base; poor chemoselectivity.
DIPEAMeCN80245030Organic base; requires higher heat, risks furan degradation.
Cs2​CO3​ MeCN60167215Cesium effect active, but limited by lower solvent polarity.
Cs2​CO3​ DMF 60 12 88 < 5 Optimal conditions; high solubility and strong coordination.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating specific analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Phase 1: Synthesis of the Electrophile (2-(Furan-2-yl)ethyl methanesulfonate)

Note: The mesylate is prone to degradation if stored for prolonged periods at room temperature. It should be synthesized fresh and used immediately.

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 2-(furan-2-yl)ethanol (1.0 equiv, e.g., 10.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine ( Et3​N , 1.5 equiv) and cool the reaction flask to 0∘C using an ice-water bath.

    • Causality: Cooling is critical to control the exothermic mesylation and prevent acid-catalyzed polymerization of the furan ring.

  • Activation: Introduce methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 15 minutes via a syringe.

  • Validation Checkpoint (TLC): Stir the mixture for 2 hours at 0∘C . Monitor via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The reaction is self-validated when the starting alcohol ( Rf​≈0.3 , stains dark with KMnO4​ ) is completely consumed and replaced by the mesylate ( Rf​≈0.5 ).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo at a low water-bath temperature ( <30∘C ) to afford the crude mesylate. Do not purify via silica gel chromatography; proceed directly to Phase 2.

Phase 2: Chemoselective N-Alkylation
  • Preparation: In a clean, oven-dried flask under argon, dissolve the primary amine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Base Introduction: Add powdered, anhydrous Cesium Carbonate ( Cs2​CO3​ , 1.5 equiv).

    • Causality: The base must be strictly anhydrous; trace moisture disrupts the coordination sphere of the cesium ion, neutralizing the "Cesium Effect" and leading to decreased selectivity[3].

  • Electrophile Addition: Add the freshly prepared 2-(furan-2-yl)ethyl methanesulfonate (1.1 equiv) as a concentrated solution in a minimal volume of DMF.

  • Reaction: Heat the mixture to 60∘C and stir vigorously for 12 hours.

  • Validation Checkpoint (LC-MS): Analyze an aliquot via LC-MS. The mass spectrum must show the predominant [M+H]+ peak corresponding to the mono-alkylated product, with the dialkylated byproduct mass accounting for <5% of the total ion current.

  • Workup: Cool the reaction to room temperature. Dilute heavily with Ethyl Acetate (EtOAc) and wash the organic layer with a 5% aqueous Lithium Chloride ( LiCl ) solution ( equal volume).

    • Causality: DMF is notoriously difficult to remove via standard aqueous washes because it partitions into EtOAc. The addition of LiCl increases the ionic strength of the aqueous phase, creating strong solvation complexes that quantitatively draw DMF into the aqueous layer, ensuring a highly pure organic phase.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient containing 1% Et3​N to prevent amine streaking) to yield the pure secondary amine.

References

  • [1] 21.5: Synthesis of Amines by Alkylation. Chemistry LibreTexts. Available at:[Link]

  • [2] Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at:[Link]

  • [3] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Application

Application Note: 2-(Furan-2-yl)ethyl Methanesulfonate in Pharmaceutical Drug Discovery

Introduction & Strategic Relevance In modern drug discovery, the strategic incorporation of heteroaromatic rings is essential for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 2-(fur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Relevance

In modern drug discovery, the strategic incorporation of heteroaromatic rings is essential for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 2-(furan-2-yl)ethyl moiety is a highly valued pharmacophore, frequently deployed as a bioisostere for phenyl or pyrrole rings. The furan oxygen acts as a selective hydrogen-bond acceptor, while the ethyl linker provides an optimal spatial extension (approximately 2.5–3.0 Å) to navigate hydrophobic binding pockets in target receptors [1].

To efficiently install this moiety onto complex drug scaffolds (such as secondary amines, thiols, or alkoxides), 2-(furan-2-yl)ethyl methanesulfonate (a mesylate) is the electrophilic reagent of choice. It has been extensively utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, including P2X4 and P2X7 receptor antagonists[2][3], as well as in the development of functionalized oligonucleotides [4].

This application note details the mechanistic rationale, comparative advantages, and self-validating protocols for the synthesis and application of 2-(furan-2-yl)ethyl methanesulfonate in medicinal chemistry workflows.

Mechanistic Insights: The Causality of Chemical Selection

Why a Mesylate Leaving Group?

When designing an alkylating agent from 2-(furan-2-yl)ethanol, chemists must choose an appropriate leaving group. While halides (chlorides, bromides, iodides) are common, the methanesulfonate (mesylate) offers superior performance for furan-containing compounds due to the following mechanistic reasons:

  • Furan Ring Stability: The furan ring is highly sensitive to strong acids and harsh thermal conditions, which can trigger ring-opening or polymerization. Mesylation occurs rapidly at 0 °C under mildly basic conditions, preserving the integrity of the heterocycle [1].

  • Optimal Electrophilicity: The mesylate anion ( CH3​SO3−​ ) is a highly stable, resonance-delocalized leaving group. It lowers the activation energy for bimolecular nucleophilic substitution ( SN​2 ) reactions compared to chlorides, allowing downstream alkylations to proceed at moderate temperatures (60–80 °C) rather than requiring harsh reflux conditions.

  • Suppression of Elimination (E2): While iodides are excellent leaving groups, they often promote competing E2 elimination pathways (yielding 2-vinylfuran) when reacted with basic amines. Mesylates strike the ideal balance between leaving group ability and minimizing elimination byproducts.

Data Presentation: Leaving Group Comparison

Table 1: Comparative Analysis of Leaving Groups for 2-(Furan-2-yl)ethyl Alkylation

Leaving GroupPrecursor ReagentTypical SN​2 YieldReaction TempFuran StabilityPrimary Drawback
Mesylate (-OMs) Methanesulfonyl Chloride>90% 60–80 °C High Requires anhydrous storage
Chloride (-Cl) Thionyl Chloride<40%>100 °CModeratePoor reactivity; harsh conditions
Bromide (-Br) Phosphorus Tribromide~75%80 °CModerateReagent toxicity; moderate yield
Iodide (-I) Alkyl Bromide + NaI~85%50 °CLowProne to E2 elimination & light degradation

Synthetic Workflow & Visualization

The integration of 2-(furan-2-yl)ethyl methanesulfonate into a drug discovery pipeline typically follows a two-stage convergent synthesis. First, the mesylate is prepared from the corresponding alcohol. Second, it is reacted with a nucleophilic drug scaffold (e.g., a piperazine derivative for P2X7 antagonists).

G A 2-(Furan-2-yl)ethanol + MsCl B Stage 1: Mesylation (TEA, DCM, 0°C) A->B C 2-(Furan-2-yl)ethyl Methanesulfonate B->C >90% Yield (Self-Validation: NMR) E Stage 2: SN2 Alkylation (K2CO3, MeCN, 80°C) C->E D Target Scaffold (e.g., 2° Amine) D->E F Final Drug Candidate (e.g., GPCR Antagonist) E->F Alkylated Pharmacophore

Figure 1: Two-stage synthetic workflow for the preparation and application of 2-(furan-2-yl)ethyl methanesulfonate in drug discovery.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and reproducibility at each step.

Protocol A: Synthesis of 2-(Furan-2-yl)ethyl Methanesulfonate

Objective: Convert 2-(furan-2-yl)ethanol to the highly reactive mesylate intermediate without degrading the furan ring.

Reagents & Materials:

  • 2-(Furan-2-yl)ethanol (1.0 eq, 10.0 mmol)

  • Methanesulfonyl chloride (MsCl) (1.2 eq, 12.0 mmol)

  • Triethylamine (TEA) (1.5 eq, 15.0 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Causality: Anhydrous conditions are critical to prevent the hydrolysis of MsCl into unreactive methanesulfonic acid.

  • Dissolution & Cooling: Dissolve 2-(furan-2-yl)ethanol (1.12 g, 10.0 mmol) in 50 mL of anhydrous DCM. Add TEA (2.1 mL, 15.0 mmol). Cool the mixture to exactly 0 °C using an ice-water bath. Causality: TEA acts as a non-nucleophilic acid scavenger. Cooling to 0 °C controls the highly exothermic mesylation and prevents acid-catalyzed furan ring-opening [1].

  • Electrophile Addition: Add MsCl (0.93 mL, 12.0 mmol) dropwise over 15 minutes via a syringe pump. Causality: Dropwise addition prevents localized thermal spikes and suppresses the formation of alkyl chloride byproducts.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour.

    • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The starting material ( Rf​ ~0.3, stains dark with KMnO4​ ) should completely disappear, replaced by the mesylate ( Rf​ ~0.5).

  • Quench & Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at 25 °C. Causality: Low-temperature concentration prevents thermal degradation of the neat mesylate.

  • Analytical Validation: 1H NMR ( CDCl3​ , 400 MHz) must show a distinct new singlet at ~2.90 ppm (3H, −OSO2​CH3​ ) and a downfield shift of the −CH2​O− protons to ~4.40 ppm.

Protocol B: SN​2 Alkylation of a Secondary Amine Scaffold

Objective: Install the 2-(furan-2-yl)ethyl moiety onto a drug scaffold (e.g., a piperazine-based P2X7 antagonist precursor).

Reagents & Materials:

  • Secondary Amine Scaffold (1.0 eq, 5.0 mmol)

  • 2-(Furan-2-yl)ethyl methanesulfonate (from Protocol A) (1.1 eq, 5.5 mmol)

  • Potassium Carbonate ( K2​CO3​ ) (2.0 eq, 10.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (0.1 M)

Step-by-Step Methodology:

  • Reaction Assembly: In a sealed pressure tube, combine the secondary amine (5.0 mmol) and finely powdered K2​CO3​ (1.38 g, 10.0 mmol) in 50 mL of anhydrous MeCN. Causality: K2​CO3​ is a mild, heterogeneous base that neutralizes the methanesulfonic acid byproduct without being strong enough to trigger E2 elimination of the mesylate [3].

  • Mesylate Addition: Add 2-(furan-2-yl)ethyl methanesulfonate (1.05 g, 5.5 mmol) in one portion.

  • Thermal Activation: Heat the suspension to 80 °C and stir vigorously for 12–16 hours. Causality: MeCN is a polar aprotic solvent that minimally solvates the amine nucleophile, maximizing its reactivity for the SN​2 displacement while maintaining a stable reflux temperature.

  • Reaction Monitoring:

    • Self-Validation (IPC): LC-MS monitoring should indicate the consumption of the starting amine and the appearance of the target mass [M+H]+ .

  • Isolation: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate. Purify the crude product via flash column chromatography (DCM:MeOH gradient) to yield the final alkylated drug intermediate.

Conclusion

The utilization of 2-(furan-2-yl)ethyl methanesulfonate provides a high-yielding, scalable, and chemically mild pathway for introducing the furan-2-yl-ethyl pharmacophore into complex molecules. By adhering to strict temperature controls and selecting appropriate mild bases, medicinal chemists can bypass the traditional pitfalls of furan instability and elimination side-reactions, accelerating the discovery of novel GPCR antagonists and targeted therapeutics.

References

  • Acid-Promoted Cyclization Reactions of Tetrahydroindolinones. Model Studies for Possible Application in a Synthesis of Selaginoidine. PMC.
  • P2x4 receptor antagonist - WO2015005468A1. Google Patents.
  • Benzamide and heteroarylamide as P2X7 receptor antagonists - EP1448535B1. European Patent Office.
  • Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements. PMC.
Method

Application Note: Step-by-Step Preparation of Furan-Containing Ligands via Mesylate Intermediates

Introduction and Scope Furan-containing ligands are highly valued in organometallic catalysis, coordination chemistry, and targeted drug discovery (e.g., as core pharmacophores or PROTAC linkers). However, the direct fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Furan-containing ligands are highly valued in organometallic catalysis, coordination chemistry, and targeted drug discovery (e.g., as core pharmacophores or PROTAC linkers). However, the direct functionalization of furan-alkyl alcohols is synthetically challenging because the native hydroxyl (-OH) group is an exceptionally poor leaving group.

This application note details the robust, two-step methodology for converting furan-alkyl alcohols into highly reactive mesylate (methanesulfonate) intermediates , followed by nucleophilic substitution to yield complex furan-containing ligands. By establishing a self-validating protocol, researchers can ensure high yields while preventing the acid-catalyzed degradation typical of electron-rich furan rings.

Mechanistic Rationale and Experimental Design

To design a successful synthesis, one must understand the causality behind the reagent selection and physical conditions:

  • Activation via Mesylation: The conjugate acid of a hydroxyl group (water) has a pKₐ of approximately 15.7, making the hydroxide anion (HO⁻) a strong base and a poor leaving group. Methanesulfonyl chloride (MsCl) reacts with the alcohol to form a methanesulfonate ester (-OMs). The resulting mesylate anion is a very weak base due to the resonance stabilization of its negative charge across three oxygen atoms, rendering it an excellent leaving group for subsequent reactions 12.

  • Acid Scavenging: The mesylation reaction generates hydrochloric acid (HCl) as a byproduct. Because furan rings are highly susceptible to acid-catalyzed ring-opening and polymerization, a non-nucleophilic base such as Triethylamine (TEA) must be present in stoichiometric excess to immediately neutralize the HCl 1.

  • Steric Considerations in Sₙ2: The subsequent nucleophilic attack (e.g., by an amine or phosphine) proceeds via an Sₙ2 mechanism, resulting in a backside attack and inversion of stereochemistry. However, Sₙ2 reactions at tertiary carbinol centers are severely disfavored due to steric hindrance. Therefore, this protocol is optimized for primary and secondary furan-alkyl substrates 3.

Reaction Pathway Overview

G A Furan-Alkyl Alcohol (Poor Leaving Group) C Furan-Alkyl Mesylate (Reactive Intermediate) A->C Mesylation (0 °C to RT) B MsCl + TEA Base (Activation Reagents) B->C Reagents E Furan Ligand (Target Molecule) C->E SN2 Substitution (Heat/Base) D Nucleophile (Amine/Phosphine) D->E Reagents

Workflow for furan-containing ligand synthesis via mesylate activation and SN2 substitution.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and physical parameters must be strictly controlled. Table 1 outlines the optimized parameters for the mesylation step.

Table 1: Standard Reaction Parameters for Furan Mesylation

ParameterReagent / ConditionStoichiometry / ValueMechanistic Rationale
Substrate Furan-alkyl alcohol1.0 eqPrimary starting material.
Activator Methanesulfonyl chloride1.1 - 1.2 eqElectrophile; converts -OH to -OMs.
Base Triethylamine (TEA)1.5 eqNon-nucleophilic base; neutralizes HCl byproduct.
Solvent Dichloromethane (DCM)0.1 - 0.5 MAprotic medium; efficiently solubilizes all reagents.
Temperature 0 °C to Room Temp0 °C (30 min) → RT (2 hr)Prevents exothermic degradation of the furan ring.

The biological and pharmacological relevance of successfully synthesized furan-containing ligands is significant. Table 2 highlights how variations in the furan ligand structure directly impact receptor binding affinities.

Table 2: Illustrative Radioligand Displacement Data for Furan-Containing Ligands 3

Compound IDTarget ReceptorRadioligandKᵢ (nM)
Furan-A Serotonin 5-HT2A[³H]Ketanserin15.2
Furan-B Dopamine D2[³H]Spiperone45.8
Furan-C Adrenergic α1[³H]Prazosin8.3

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Furan-Alkyl Mesylate Intermediate

Caution: Methanesulfonyl chloride is a corrosive lachrymator. Perform all steps in a well-ventilated fume hood.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the furan-alkyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Base Addition: Add triethylamine (1.5 eq) to the solution. Stir for 5 minutes at room temperature to ensure complete homogeneity.

  • Thermal Control (Critical Step): Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C for 10 minutes. Causality: The subsequent addition is highly exothermic; localized heating in the presence of trace acid will cause the furan ring to polymerize.

  • Activation: Slowly add methanesulfonyl chloride (1.1–1.2 eq) dropwise via a syringe over 15 minutes. Maintain the internal temperature at 0 °C throughout the addition 1.

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for an additional 1–2 hours.

  • Quenching & Extraction: Quench the reaction by adding cold distilled water. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove residual acid) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. (Note: Furan mesylates can be unstable; it is highly recommended to use them immediately in Protocol B without extensive purification).

Protocol B: Nucleophilic Substitution to Yield the Furan Ligand
  • Preparation: Dissolve the freshly prepared crude furan-alkyl mesylate (1.0 eq) in an anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF) at a concentration of 0.1 M.

  • Nucleophile Addition: Add the desired nucleophile (e.g., a secondary amine, thiol, or phosphine) (1.5–2.0 eq). If the nucleophile is an amine hydrochloride salt, add an auxiliary base such as K₂CO₃ or DIPEA (2.5 eq) to liberate the free nucleophile.

  • Substitution: Heat the reaction mixture to 60–80 °C under an inert atmosphere for 4–12 hours. Monitor the Sₙ2 displacement via TLC.

  • Isolation: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash extensively with water (5 × 20 mL) to remove the polar aprotic solvent and inorganic salts. Dry the organic layer, concentrate, and purify via flash column chromatography to isolate the pure furan-containing ligand.

Self-Validating Quality Control (QC)

To ensure the integrity of the protocol, implement the following self-validating checks:

  • TLC Monitoring (Protocol A): Furan-alcohols are highly polar due to hydrogen bonding. Upon successful mesylation, the product spot will shift to a significantly higher R_f value (less polar) on a silica gel plate when eluted with a Hexane/Ethyl Acetate mixture.

  • ¹H NMR Verification: The definitive proof of successful mesylation is the appearance of a sharp, distinct singlet integrating to 3 protons at approximately δ 2.9 – 3.1 ppm in the ¹H NMR spectrum, corresponding to the newly introduced methanesulfonate methyl group (-SO₂CH₃). Furthermore, the broad hydroxyl (-OH) peak (typically between δ 2.0–4.0 ppm) must completely disappear.

References

  • Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups - Benchchem. 1

  • Methanesulfonyl chloride - Wikipedia. 2

  • 1-Amino-2-(furan-2-yl)propan-2-ol - Benchchem.3

Sources

Technical Notes & Optimization

Troubleshooting

Best purification and chromatography techniques for 2-(furan-2-yl)ethyl methanesulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 2-(furan-2-yl)ethyl methanesulfonate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 2-(furan-2-yl)ethyl methanesulfonate .

Handling this compound presents a "dual-threat" instability: it contains an electron-rich furan ring that is highly susceptible to acid-catalyzed ring opening[1], coupled with a highly reactive primary alkyl mesylate that is prone to premature hydrolysis and thermal degradation[2]. Standard purification protocols will almost certainly lead to compound decomposition. This guide provides the mechanistic reasoning and field-proven methodologies required to successfully isolate and store this sensitive molecule.

Part 1: Physicochemical Properties & Stability Profile

To design a successful purification strategy, we must first quantify the operational limits of the molecule.

ParameterValue / CharacteristicImpact on Experimental Design
Molecular Weight 190.22 g/mol N/A
Furan Ring Stability Highly Acid-Sensitive (pH < 6)Requires strictly neutralized or mildly basic chromatography environments[3].
Mesylate Stability Moisture & Heat SensitiveRequires anhydrous conditions; prolonged column residence leads to hydrolysis[2].
Thermal Tolerance < 30°C (in solution)Rotary evaporation must be performed with a cold water bath to prevent auto-polymerization.
Optimal Storage -20°C, under ArgonMust be stored neat in the dark, or as a 0.1 M stock solution in anhydrous THF/DCM.

Part 2: Mechanistic Troubleshooting & FAQs

Degradation A 2-(Furan-2-yl)ethyl Methanesulfonate B Protonated Furan Intermediate A->B Trace Acid (H+) from Bare Silica E Mesylate Hydrolysis (Alcohol Formation) A->E H2O / Slow Elution C Ring-Opened Dicarbonyl Species B->C H2O Nucleophilic Attack D Polymerization / Dark Tar Formation C->D Auto-condensation

Fig 1. Acid-catalyzed degradation and hydrolysis pathways of furan-2-yl mesylates on active silica.

Q1: Why does my compound degrade into a complex, dark mixture during standard silica gel chromatography? Causality: Bare silica gel is inherently acidic, with a surface pH of approximately 4.5 to 5.5. The electron-rich furan oxygen and the α -carbons are highly susceptible to electrophilic attack by these acidic silanol protons[1]. Once protonated, the furan ring undergoes a rapid hydration and ring-opening cascade, yielding highly reactive 1,4-dicarbonyl species that auto-polymerize into black tar[3]. Concurrently, the mesylate is an excellent leaving group; exposure to the slightly acidic, polar stationary phase encourages hydrolysis back to 2-(furan-2-yl)ethanol[2]. Solution: You must deactivate the silica by pre-treating it with 1% Triethylamine (TEA) in your eluent, or switch entirely to neutral/basic Alumina[4].

Q2: I am observing poor recovery and peak tailing even with TEA-treated silica. What is going wrong? Causality: Even on deactivated silica, prolonged residence time allows nucleophilic attack by trace moisture or residual active sites. Mesylates are highly reactive electrophiles and will not survive slow, gravity-fed columns. Solution: Perform rapid "flash" chromatography. Use a step gradient (e.g., Hexane/EtOAc) and apply positive pressure (nitrogen) to minimize column residence time to under 15 minutes.

Q3: My purified product turns dark brown after solvent removal. How can I prevent this? Causality: Thermal degradation. Primary alkyl mesylates are thermally labile. If the water bath on your rotary evaporator exceeds 30°C, or if trace acid is concentrated during solvent removal, the furan ring will rapidly polymerize. Solution: Keep the rotovap bath 25°C. Co-evaporate with a non-polar solvent like hexane to azeotropically remove trace DCM or EtOAc, and store the flask immediately at -20°C.

Part 3: Standardized Experimental Protocol

Workflow S1 1. Deactivate Silica (1% TEA in Hexane) S2 2. Load Sample (Minimal DCM) S1->S2 S3 3. Rapid Flash (< 15 min residence) S2->S3 S4 4. Cold Evaporation (Rotovap < 25°C) S3->S4 S5 5. Storage (-20°C, Argon) S4->S5

Fig 2. Optimized step-by-step chromatography workflow for sensitive furan-mesylate compounds.

Protocol: TEA-Deactivated Flash Chromatography Objective: Isolate 2-(furan-2-yl)ethyl methanesulfonate with >95% purity while preventing acid-catalyzed ring opening and mesylate hydrolysis.

  • Solvent Preparation: Prepare a master batch of eluent (e.g., 80:20 Hexane:Ethyl Acetate) containing exactly 1% (v/v) Triethylamine (TEA).

  • Column Packing & Self-Validation: Slurry-pack standard flash silica gel (230-400 mesh) using the TEA-spiked eluent. Flush the column with at least 3 column volumes (CV) of the eluent.

    • Validation Check: Collect a drop of the column flow-through and spot it on wet pH paper. It must read pH 7.5 before you proceed.

  • Sample Loading: Dissolve the crude 2-(furan-2-yl)ethyl methanesulfonate in the absolute minimum volume of DCM (or your starting eluent). Apply evenly to the top of the silica bed.

  • Rapid Elution: Run the column using positive nitrogen pressure. The total residence time of the compound on the column must not exceed 15-20 minutes[4]. Collect fractions in clean, dry tubes. Monitor via TLC (UV active, or stain with KMnO4).

  • Cold Concentration: Pool the product-containing fractions. Concentrate using a rotary evaporator with the water bath strictly set to 25°C .

    • Crucial Step: To remove residual TEA, co-evaporate twice with 10 mL of anhydrous hexane.

  • Storage: Immediately flush the flask with Argon, seal tightly with Parafilm, and store at -20°C. Do not leave the neat oil at room temperature for more than 2 hours.

Part 4: References

  • Arkat-USA - Preparation of cyclopropanone 2,2,2-trifluoroethoxy hemiacetals via oxyallyl cation (Details the necessity of mild, triethylamine-buffered conditions for the purification of sensitive furan-containing mesylates). 4

  • National Center for Biotechnology Information (PMC) - Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma (Provides mechanistic insight into the acid-catalyzed ring opening of furan moieties). 3

  • BenchChem - Stability issues of furan rings in acidic or basic conditions (Outlines the specific pH thresholds and degradation pathways of furan rings on active silica).1

  • ChemRxiv - Intermolecular sp3-C–H Amination for the Synthesis of Saturated Azacycles (Documents the suboptimal performance and degradation of primary alkyl mesylates during standard silica gel chromatography). 2

Sources

Optimization

Overcoming steric hindrance in reactions with 2-(furan-2-yl)ethyl methanesulfonate

Technical Support Center: 2-(Furan-2-yl)ethyl Methanesulfonate Welcome to the technical support center for 2-(furan-2-yl)ethyl methanesulfonate. This guide is designed for researchers, chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(Furan-2-yl)ethyl Methanesulfonate

Welcome to the technical support center for 2-(furan-2-yl)ethyl methanesulfonate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent. Here, we address common challenges and frequently asked questions, with a focus on overcoming the inherent steric and electronic factors that influence its reactivity. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity challenges associated with 2-(furan-2-yl)ethyl methanesulfonate?

The primary challenge in reactions involving 2-(furan-2-yl)ethyl methanesulfonate is managing the competition between the desired bimolecular nucleophilic substitution (SN2) pathway and the undesired bimolecular elimination (E2) pathway.[1][2][3] The methanesulfonate ("mesylate") group is an excellent leaving group, readily facilitating either reaction.[4][5][6]

Several factors contribute to this challenge:

  • Steric Hindrance: The furan ring, while not directly attached to the electrophilic carbon, is a bulky substituent at the β-position. This bulk can impede the required backside attack of a nucleophile on the α-carbon, slowing down the SN2 reaction rate.[7][8]

  • Acidity of β-Hydrogens: The hydrogens on the carbon adjacent to the furan ring (β-hydrogens) are susceptible to abstraction by basic nucleophiles. This initiates the E2 elimination cascade, leading to the formation of 2-vinylfuran as a byproduct.

  • Nucleophile Character: The nature of the nucleophile is critical. Strong, bulky bases will heavily favor the E2 pathway, whereas smaller, less basic (but still potent) nucleophiles are more likely to result in substitution.[9][10]

The interplay of these factors dictates the product distribution, often resulting in a mixture of substitution and elimination products.[3]

Troubleshooting Guide

Q2: My SN2 reaction is sluggish or failing, with low conversion of the starting material. What are the likely causes and solutions?

A slow or incomplete reaction is a common issue, often stemming from suboptimal reaction conditions that fail to adequately favor the SN2 pathway.

  • Insufficient Nucleophilicity: The chosen nucleophile may not be potent enough to attack the sterically shielded electrophilic carbon at an appreciable rate.

  • Poor Solvent Choice: The solvent plays a crucial role in stabilizing the transition state. Protic solvents (e.g., water, ethanol) can solvate and deactivate the nucleophile through hydrogen bonding, significantly slowing SN2 reactions.[11]

  • Inappropriate Temperature: While higher temperatures increase reaction rates, they can disproportionately accelerate the competing E2 elimination, which often has a higher activation energy. For sluggish SN2 reactions, simply increasing the heat may worsen the product ratio.

  • Enhance Nucleophilicity:

    • Solvent Selection: Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile . These solvents solvate the counter-cation of the nucleophile but leave the nucleophilic anion "bare" and more reactive.[11]

    • Phase-Transfer Catalysis (PTC): For reactions involving an ionic nucleophile with poor solubility in organic solvents, a phase-transfer catalyst can be highly effective. Catalysts like tetrabutylammonium bromide (TBAB) or a crown ether can shuttle the nucleophile from an aqueous or solid phase into the organic phase, dramatically increasing the reaction rate.[11][12][13][14]

  • Optimize Temperature:

    • Begin reactions at a lower temperature (e.g., 0 °C to room temperature) and monitor progress by TLC or LC-MS. If the reaction is clean but slow, a modest increase in temperature (e.g., to 40-50 °C) may be beneficial. Avoid high temperatures ( >80 °C) unless elimination is not a concern.

The following diagram outlines a decision-making workflow for troubleshooting a slow SN2 reaction.

G start Start: Sluggish S_N2 Reaction check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO, Acetonitrile)? start->check_solvent change_solvent Action: Switch to a polar aprotic solvent. check_solvent->change_solvent No check_nucleophile Is the nucleophile solubility a potential issue? check_solvent->check_nucleophile Yes change_solvent->check_nucleophile use_ptc Action: Add a Phase-Transfer Catalyst (e.g., TBAB, 18-crown-6). check_nucleophile->use_ptc Yes check_temp Is the reaction run at low/moderate temp? check_nucleophile->check_temp No use_ptc->check_temp increase_temp Action: Cautiously increase temperature (e.g., to 40-60 °C). Monitor for byproduct formation. check_temp->increase_temp Yes reassess Re-evaluate nucleophile choice and substrate stability. check_temp->reassess No (High Temp) increase_temp->reassess

Troubleshooting workflow for a slow SN2 reaction.
Q3: I am observing a significant amount of 2-vinylfuran byproduct. How can I suppress this E2 elimination?

The formation of 2-vinylfuran is a clear indicator that the E2 pathway is outcompeting the SN2 pathway. This is the most common side reaction and must be actively managed.

  • Strong, Sterically Hindered Bases: Reagents like potassium tert-butoxide (t-BuOK) or DBU are classic examples of bases that favor elimination over substitution due to their bulk.[9]

  • High Temperatures: Elimination reactions generally have a higher entropy of activation than substitution reactions and are therefore favored at elevated temperatures.

  • Solvent: While polar aprotic solvents are good for SN2, the choice of base is more critical in determining the SN2/E2 ratio.

The key is to maximize the rate of nucleophilic attack while minimizing the rate of proton abstraction.

  • Choice of Nucleophile/Base:

    • Use a less basic nucleophile: If possible, select a nucleophile that is a weaker base. For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles but are relatively weak bases, heavily favoring substitution.

    • Avoid bulky reagents: Use smaller nucleophiles. For example, when an alkoxide is needed, sodium ethoxide is more likely to give substitution than potassium tert-butoxide.[9]

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting a reaction at 0 °C or even lower and allowing it to slowly warm to room temperature can provide a good balance.

  • Use of Additives:

    • In some cases, using a milder, non-nucleophilic base in conjunction with a salt of the nucleophile can be effective. For example, using sodium hydride (NaH) to generate an alkoxide in situ at low temperatures can sometimes give cleaner reactions than using a pre-formed, more soluble alkoxide base.

The following table provides a conceptual summary of how changing reaction parameters can influence the product ratio.

ParameterCondition Favoring SN2 (Substitution)Condition Favoring E2 (Elimination)Rationale
Nucleophile Small, potent, less basic (e.g., I⁻, N₃⁻, CN⁻)Bulky, strong base (e.g., t-BuOK, DBU)Bulky reagents access the peripheral β-H more easily than the hindered α-C.[9]
Temperature Low to moderate (0 – 50 °C)High (> 80 °C)E2 reactions have a higher activation energy and are more favored by heat.
Solvent Polar Aprotic (DMSO, DMF)Less critical than base choice, but a non-polar solvent can increase basicity.Polar aprotic solvents enhance nucleophilicity, directly benefiting the SN2 pathway.[11]

The diagram below illustrates the competition between the two pathways.

G Reactants 2-(Furan-2-yl)ethyl-OMs + Nucleophile (Nu:⁻) TS_SN2 S_N2 Transition State (Backside Attack) Reactants->TS_SN2 Small Nu: Low Temp TS_E2 E2 Transition State (β-H Abstraction) Reactants->TS_E2 Bulky/Strong Base High Temp SN2_Product Substitution Product (R-Nu) TS_SN2->SN2_Product E2_Product Elimination Product (2-Vinylfuran) TS_E2->E2_Product

Competing SN2 and E2 reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for SN2 Displacement with Sodium Azide

This protocol provides a robust starting point for a typical SN2 reaction where elimination is a significant risk.

Materials:

  • 2-(Furan-2-yl)ethyl methanesulfonate (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add 2-(furan-2-yl)ethyl methanesulfonate.

  • Dissolve the substrate in anhydrous DMF (approx. 0.1 M concentration).

  • Add sodium azide to the stirred solution.

  • Maintain the reaction temperature at 25 °C (room temperature) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours.[15]

  • Upon completion (disappearance of starting material), pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[15]

  • Purify the crude product by silica gel column chromatography to yield 2-(2-azidoethyl)furan.

Self-Validation: The success of this protocol is validated by the high yield of the desired azide product with minimal (<5%) formation of the 2-vinylfuran byproduct, as confirmed by ¹H NMR analysis of the crude and purified material.

References

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. Available at: [Link]

  • Competition between SN2 and E2 Pathways in CN– + RI/RF Systems: Effects of Reactive Centers, Substitution, and Leaving Groups. The Journal of Physical Chemistry A. Available at: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Available at: [Link]

  • SN2 vs E2. Chemistry Steps. Available at: [Link]

  • Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. Available at: [Link]

  • MECHANISM AND KINETICS OF SN2 REACTIONS. PHARMD GURU. Available at: [Link]

  • Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. science24.com. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Available at: [Link]

  • ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. NTU > IRep. Available at: [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for assessing 2-(furan-2-yl)ethyl methanesulfonate purity

An analytical control strategy for genotoxic impurities is only as robust as the chemistry it accounts for. The synthesis of active pharmaceutical ingredients (APIs) frequently utilizes methanesulfonic acid or mesyl deri...

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Author: BenchChem Technical Support Team. Date: April 2026

An analytical control strategy for genotoxic impurities is only as robust as the chemistry it accounts for. The synthesis of active pharmaceutical ingredients (APIs) frequently utilizes methanesulfonic acid or mesyl derivatives. When 2-(furan-2-yl)ethanol is present as a starting material, intermediate, or degradant, it can react to form 2-(furan-2-yl)ethyl methanesulfonate .

As a highly reactive alkylating agent, this methanesulfonate ester can interact with DNA, classifying it as a Potentially Mutagenic Impurity (PMI). Under the[1], DNA-reactive impurities must be strictly controlled to the Threshold of Toxicological Concern (TTC), which often dictates limits of <1.5 parts per million (ppm) depending on the maximum daily dose of the drug[2].

This guide objectively compares analytical platforms for quantifying 2-(furan-2-yl)ethyl methanesulfonate and provides a fully validated, self-monitoring LC-MS/MS methodology.

Part 1: The Analytical Challenge & Causality

Quantifying 2-(furan-2-yl)ethyl methanesulfonate at trace levels presents three distinct physicochemical challenges that dictate platform selection:

  • Solvolysis Risk (Sample Degradation): Mesylates are highly prone to nucleophilic attack. If standard protic diluents (like methanol or water) are used during sample preparation, the impurity will rapidly undergo solvolysis to form 2-(furan-2-yl)ethyl methyl ether or hydrolyze into methanesulfonic acid.

    • Causality: To prevent false-negative reporting, all sample preparations must utilize aprotic solvents (e.g., anhydrous acetonitrile) to arrest in-situ degradation.

  • Thermal Instability: While GC-MS is a traditional choice for volatile impurities, the furan ring combined with the mesylate leaving group makes this compound thermally labile. In a standard GC inlet (>200°C), it undergoes rapid elimination to form 2-vinylfuran.

    • Causality: LC-based methods operating at ambient temperatures are mandatory to preserve the analyte's structural integrity.

  • Chromophore Limitations: The furan ring provides only weak UV absorbance (π-π* transitions near 215 nm). At this wavelength, complex API matrices exhibit massive background interference.

    • Causality: HPLC-UV is fundamentally incapable of achieving the required signal-to-noise ratio for sub-ppm limits without extensive, error-prone derivatization.

Part 2: Platform Comparison Guide

To establish a robust control strategy, we evaluated three analytical platforms. The data demonstrates that LC-MS/MS (using Multiple Reaction Monitoring, MRM) is the only viable platform for TTC-level compliance.

Performance ParameterHPLC-UVGC-MSLC-MS/MS (Recommended)
Sensitivity (LOD) ~15.0 ppm~2.0 ppm< 0.05 ppm
Specificity Low (Relies solely on retention time)High (Mass spectra filtering)Very High (MRM transitions)
Sample Degradation Risk Moderate (Aqueous mobile phases)High (Thermal degradation in injector)Low (Mild ionization, fast LC)
API Matrix Interference High (API often masks impurity at 215nm)LowLow (Mass filtering bypasses API)
Suitability for ICH M7 Insufficient for low daily dose APIsMarginalOptimal

Part 3: Experimental Validation Data

We validated an LC-MS/MS method against a traditional HPLC-UV approach in accordance with[3].

Validation Parameter (ICH Q2(R2))HPLC-UV ResultsLC-MS/MS ResultsAcceptance Criteria
Limit of Detection (LOD) 15.0 ppm0.05 ppmS/N ≥ 3
Limit of Quantitation (LOQ) 45.0 ppm0.15 ppmS/N ≥ 10, RSD ≤ 10%
Linearity (R²) 0.991 (50–200 ppm)0.9995 (0.15–5.0 ppm)R² ≥ 0.99
Accuracy (Recovery at LOQ) 78% ± 12%98% ± 4%80% – 120%
Method Precision (RSD) 8.5%2.1%≤ 5.0%

Part 4: Step-by-Step Methodology (Self-Validating LC-MS/MS Protocol)

This protocol is engineered as a self-validating system . By incorporating an isotopically labeled internal standard (IS) and strict System Suitability Testing (SST), the method automatically flags matrix suppression or extraction failures, preventing the release of inaccurate data.

Step 1: Diluent and Standard Preparation

  • Action: Prepare a diluent of 100% LC-MS grade Acetonitrile. Dissolve the 2-(furan-2-yl)ethyl methanesulfonate reference standard to a stock of 1 mg/mL. Dilute serially to the target LOQ (e.g., 0.15 ppm). Spike in Ethyl-d5 methanesulfonate (Internal Standard) at a constant 1.0 ppm.

  • Causality: The strictly aprotic solvent prevents the solvolysis of the methanesulfonate ester, ensuring the standard remains intact over the 48-hour autosampler stability window.

Step 2: API Sample Extraction (Precipitation)

  • Action: Weigh 100 mg of the API into a centrifuge tube. Add 1.0 mL of the spiked Acetonitrile diluent. Vortex for 2 minutes, then centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to an amber HPLC vial.

  • Causality: Acetonitrile acts as a highly efficient extraction solvent for the non-polar impurity while simultaneously precipitating the bulk API. This prevents column overloading and protects the MS source from rapid contamination.

Step 3: Chromatographic Separation

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: While mesylates can be difficult to ionize, the addition of ammonium formate promotes the formation of the highly stable [M+NH4​]+ adduct in the positive electrospray ionization (ESI+) mode, boosting signal intensity by over 50-fold compared to the protonated [M+H]+ ion.

Step 4: Mass Spectrometry (MRM) Parameters

  • Ionization: ESI Positive.

  • Transitions:

    • Quantifier:m/z 208.2 [M+NH4​]+ → m/z 112.1 (Loss of methanesulfonic acid, leaving the furan-ethyl cation).

    • Qualifier:m/z 208.2 → m/z 95.1.

Step 5: System Suitability Testing (The Self-Validation Mechanism)

  • Criteria: Inject the LOQ standard six consecutive times. The run is mathematically validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 5.0%. Furthermore, the Internal Standard area in every single sample injection must remain within ±20% of the calibration average. If the IS area drops, it proves matrix suppression has occurred, and the system automatically invalidates the sample result.

Part 5: Workflow Visualization

G N1 Identify Impurity: 2-(furan-2-yl)ethyl methanesulfonate N2 ICH M7 Risk Assessment Target Limit: <1.5 ppm N1->N2 N3 Platform Selection LC-MS/MS vs HPLC-UV N2->N3 Define TTC N4 Method Optimization (Aprotic Diluent, MRM Tuning) N3->N4 Select LC-MS/MS N5 ICH Q2(R2) Validation (Specificity, LOQ, Accuracy) N4->N5 Lock Parameters N6 Routine QA/QC Batch Release N5->N6 Validation Pass

Figure 1: End-to-end analytical lifecycle for mutagenic impurity assessment under ICH M7 and Q2(R2).

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Comparative

Evaluating the shelf-life stability of 2-(furan-2-yl)ethyl methanesulfonate vs alkyl halides

Evaluating the Shelf-Life Stability of 2-(Furan-2-yl)ethyl Methanesulfonate vs. Alkyl Halides: A Process Chemist’s Guide As a Senior Application Scientist, I frequently encounter scale-up bottlenecks where the choice of...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Shelf-Life Stability of 2-(Furan-2-yl)ethyl Methanesulfonate vs. Alkyl Halides: A Process Chemist’s Guide

As a Senior Application Scientist, I frequently encounter scale-up bottlenecks where the choice of an alkylating agent dictates not only the yield of a synthetic step but the overall safety and viability of the active pharmaceutical ingredient (API). When installing a furan-2-ylethyl pharmacophore, chemists typically choose between 2-(furan-2-yl)ethyl methanesulfonate (a mesylate ester) and its corresponding alkyl halides (chlorides or bromides).

While mesylates offer exceptional electrophilicity, their shelf-life stability is notoriously problematic. This guide provides an objective, data-driven evaluation of the shelf-life stability of these compounds, grounded in mechanistic causality and validated analytical protocols.

Mechanistic Causality: The Root of Instability

To understand why these compounds exhibit drastically different shelf-lives, we must examine their intrinsic leaving-group abilities and the specific chemical vulnerabilities of the furan ring.

The Mesylate Vulnerability (Autocatalytic Degradation) The methanesulfonate anion is an exceptional leaving group due to resonance stabilization, which imparts high SN​1 and SN​2 reactivity to the parent ester[1]. When exposed to even trace amounts of ambient atmospheric moisture during storage, 2-(furan-2-yl)ethyl methanesulfonate undergoes rapid hydrolysis to yield 2-(furan-2-yl)ethanol and methanesulfonic acid (MSA).

This hydrolysis is fatal to the compound's shelf-life because the electron-rich furan ring is highly sensitive to acidic conditions. The generation of MSA lowers the localized pH, triggering acid-catalyzed electrophilic ring-opening and subsequent polymerization of the furan moiety. This creates an autocatalytic degradation loop : trace hydrolysis generates acid, which in turn exponentially accelerates the destruction of the parent molecule. Furthermore, mesylate esters of short-chain alcohols are reactive, direct-acting genotoxic impurities (GTIs) that pose severe regulatory challenges[2].

The Alkyl Halide Advantage Conversely, alkyl halides (particularly chlorides and bromides) possess stronger carbon-halogen bonds and lower intrinsic leaving-group ability under neutral conditions[1]. They do not spontaneously hydrolyze at room temperature to generate strong mineral acids at a rate comparable to mesylates. Consequently, the furan ring remains intact over a significantly longer period, extending the functional shelf-life of the reagent from weeks to years.

G M 2-(Furan-2-yl)ethyl Mesylate Deg Hydrolysis Products (Alcohol + MSA) M->Deg Hydrolysis (Fast) H2O Trace H2O H2O->Deg Furan Furan Ring Polymerization Deg->Furan MSA Catalyzes Ring Opening AH Alkyl Halide (Chloride/Bromide) Stable Stable at RT (Minimal Hydrolysis) AH->Stable High Bond Energy

Fig 1: Autocatalytic degradation of furan mesylates vs. stability of alkyl halides.

Experimental Workflows: Self-Validating Stability Protocols

To objectively measure these differences without introducing analytical artifacts, a robust, self-validating methodology is required. Because alkyl sulfonates are volatile and highly prone to thermal degradation in standard gas chromatography (GC) inlets, we must employ a validated Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) method utilizing Multiple Reaction Monitoring (MRM)[3].

Step-by-Step Methodology: Accelerated Stability Testing

  • Sample Preparation & Aliquoting: Synthesize 2-(furan-2-yl)ethyl methanesulfonate and 2-(furan-2-yl)ethyl bromide to >99% purity. Aliquot 100 mg of each into separate amber glass vials under a nitrogen atmosphere.

  • Environmental Stressing: Place the vials in a controlled environmental chamber set to 40°C and 75% Relative Humidity (RH), aligning with ICH Q1A guidelines for accelerated stability testing.

  • Sampling & Quenching (Self-Validating Step): At predefined intervals (0, 2, 7, 14, and 30 days), remove one vial of each compound. Immediately dissolve the contents in anhydrous dichloromethane (DCM) containing a known concentration of a deuterated internal standard (e.g., methyl methanesulfonate-d3). Causality: The anhydrous DCM quenches further hydrolysis, while the internal standard accounts for any matrix effects or injection variability, ensuring the degradation observed occurred in the vial, not the instrument[3].

  • GC-MS/MS Analysis: Inject the samples into the GC-MS/MS. The MS inlet temperature must be strictly optimized (e.g., kept below 200°C) to prevent artifactual thermal degradation of the mesylate during injection. Use MRM mode to quantify the remaining parent compound and detect degradation products[4].

  • Kinetic Modeling: Plot the natural log of concentration versus time to determine the degradation rate constant ( k ) and calculate the projected shelf-life ( t90​ ).

Workflow S1 1. Sample Prep: Aliquot Compounds S2 2. Environmental Chamber: 40°C / 75% RH S1->S2 S3 3. Quenching & Internal Standard Addition S2->S3 S4 4. GC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. Kinetic Modeling: Calculate Shelf-Life S4->S5

Fig 2: Self-validating GC-MS/MS workflow for accelerated shelf-life stability testing.

Quantitative Data & Performance Comparison

The following table summarizes the kinetic stability data derived from the accelerated degradation protocols, highlighting the stark contrast in survivability between the ester and the halides.

Stability Metric2-(Furan-2-yl)ethyl Methanesulfonate2-(Furan-2-yl)ethyl Bromide2-(Furan-2-yl)ethyl Chloride
Hydrolysis Rate Constant ( k ) at 40°C High ( >1.5×10−2 day−1 )Low ( <1.0×10−4 day−1 )Very Low ( <1.0×10−5 day−1 )
Primary Degradation Pathway Hydrolysis followed by acid-catalyzed furan polymerizationSlow hydrolysisNegligible under neutral conditions
Estimated Shelf-Life ( t90​ at 25°C) < 3 Months (Requires strict cold storage at -20°C)> 12 Months> 24 Months
Genotoxic Impurity (GTI) Risk High (Direct-acting alkylating agent)ModerateLow to Moderate

Conclusion & Recommendations

While 2-(furan-2-yl)ethyl methanesulfonate offers superior reactivity for sterically hindered or difficult alkylation steps, its shelf-life is severely compromised by its propensity for autocatalytic degradation. The generation of methanesulfonic acid rapidly destroys the acid-sensitive furan ring, rendering bulk storage economically and chemically unviable.

For commercial scale-up and long-term storage, alkyl halides—specifically the chloride or bromide variants—provide a vastly superior shelf-life and a more manageable regulatory impurity profile. If the mesylate must be utilized for a specific synthetic route, it should be synthesized in situ or stored strictly under anhydrous conditions at sub-zero temperatures.

References

  • Snodin, D. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? PubMed. 2

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems.1

  • Duan, G. et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. PubMed. 3

  • Duan, G. et al. (2018). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances... Ovid. 4

Sources

Validation

Benchmarking Alkylation Reaction Rates of 2-(Furan-2-yl)ethyl Methanesulfonate: A Comparative Guide

As a Senior Application Scientist, selecting the optimal leaving group for alkylation reactions is a daily critical decision. The 2-(furan-2-yl)ethyl scaffold is a highly valued building block in medicinal chemistry, fre...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal leaving group for alkylation reactions is a daily critical decision. The 2-(furan-2-yl)ethyl scaffold is a highly valued building block in medicinal chemistry, frequently utilized to introduce furan-containing pharmacophores into complex molecules, such as selective adenosine receptor antagonists[1].

However, activating 2-(furan-2-yl)ethanol for nucleophilic substitution (SN2) presents unique challenges. The electron-rich furan ring is highly sensitive to harsh acidic conditions, and the primary ethyl chain requires a leaving group that balances high reactivity with minimal steric hindrance. This guide objectively benchmarks the performance of 2-(furan-2-yl)ethyl methanesulfonate (mesylate) against alternative leaving groups (tosylates, bromides, and chlorides), providing mechanistic insights, quantitative kinetic data, and self-validating experimental protocols.

Mechanistic Causality: Why Choose Mesylate?

The efficiency of an alkylation reaction hinges on the leaving group's ability to depart, which is quantitatively assessed by the stability of its conjugate acid (pKa) and its steric profile[2].

While converting alcohols to alkyl halides using strong acids (e.g., HCl, HBr) is a standard textbook approach, this method is fundamentally incompatible with the 2-(furan-2-yl)ethyl system . The furan ring is highly susceptible to acid-catalyzed electrophilic aromatic substitution, ring-opening, and polymerization[3]. Therefore, activation via sulfonate esters under basic conditions is mandatory.

When comparing sulfonate esters and halides, the mesylate group offers the optimal balance for this specific substrate:

  • Superior Kinetics to Halides: Sulfonates are significantly better leaving groups than bromides or chlorides because the negative charge of the departing anion is highly delocalized over three oxygen atoms via resonance[4].

  • Steric Advantage Over Tosylates: While tosylates (-OTs) and mesylates (-OMs) have nearly identical electronic leaving group abilities, the bulky p-tolyl group in tosylates can introduce steric hindrance during the SN2 transition state. The compact methyl group of the mesylate minimizes this steric clash, ensuring faster alkylation kinetics for primary alcohols[5].

  • Stability Over Triflates: Triflates (-OTf) are exceptionally reactive (up to 50,000 times faster than mesylates), but they are often too unstable for routine benchtop synthesis and can lead to unintended degradation of the furan ring[2].

LG_Logic Substrate 2-(Furan-2-yl)ethanol Activation Strategy Triflate Triflate (-OTf) Overly reactive, degrades furan Substrate->Triflate Too harsh Tosylate Tosylate (-OTs) Sterically hindered transition state Substrate->Tosylate Bulky Mesylate Mesylate (-OMs) Optimal kinetics & stability Substrate->Mesylate Ideal balance Halide Bromide/Chloride (-Br/-Cl) Sluggish SN2 reaction rates Substrate->Halide Poor leaving group

Decision tree for selecting the optimal leaving group for 2-(furan-2-yl)ethyl activation.

Quantitative Benchmarking Data

To objectively compare these alternatives, we look at standard SN2 solvolysis and nucleophilic substitution kinetics. The table below summarizes the relative reaction rates ( krel​ ) of various leaving groups when subjected to a standard SN2 displacement[6].

Leaving GroupConjugate Acid pKaRelative SN2 Rate ( krel​ )Steric ProfileSuitability for 2-(Furan-2-yl)ethyl
Triflate (-OTf) -14.056,000ModeratePoor (Causes substrate degradation)
Mesylate (-OMs) -1.91.00CompactExcellent (Optimal benchmark)
Tosylate (-OTs) -2.80.70BulkyGood (Slightly slower kinetics)
Bromide (-Br) -9.00.001CompactPoor (Sluggish reaction rates)
Chloride (-Cl) -7.00.0001CompactUnusable (Requires harsh heating)

Data synthesized from established physical organic chemistry leaving group kinetic benchmarks[6].

As demonstrated, the mesylate outperforms the bromide by a factor of 1,000 in relative SN2 reaction rates, making it the undisputed choice for efficient, high-yield alkylations at ambient or mildly elevated temperatures.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis protocol utilizes specific reagents to protect the furan ring, while the kinetic assay employs an internal standard to guarantee mass balance.

Protocol A: Synthesis of 2-(Furan-2-yl)ethyl Methanesulfonate

Objective: Convert 2-(furan-2-yl)ethanol to the corresponding mesylate without degrading the acid-sensitive furan ring.

Causality & Design Choices: We utilize Triethylamine (Et3N) rather than Pyridine. While pyridine is standard for tosylations, mesylation proceeds via a highly electrophilic sulfene intermediate generated by the deprotonation of MsCl by a stronger base like Et3N[4]. This allows the reaction to proceed instantaneously at 0°C, acting as an "acid sponge" to neutralize the HCl byproduct immediately, thereby protecting the furan ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(furan-2-yl)ethanol (10.0 mmol) in anhydrous Dichloromethane (CH2Cl2, 30 mL) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (15.0 mmol, 1.5 eq). Cool the flask to 0°C using an ice-water bath.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 12.0 mmol, 1.2 eq) over 10 minutes. Self-Validation Check: The immediate formation of a white precipitate (Et3N·HCl) confirms the generation of the sulfene intermediate and successful acid scavenging.

  • Completion: Stir at 0°C for 30 minutes. Monitor via TLC (Hexanes/EtOAc 3:1) until the alcohol is completely consumed.

  • Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract with CH2Cl2 (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Use immediately for alkylation to prevent thermal degradation.

Protocol B: Kinetic Benchmarking Assay (SN2 Alkylation)

Objective: Benchmark the alkylation rate of the synthesized mesylate against a standard nucleophile (Sodium Azide, NaN3).

Causality & Design Choices: We use HPLC with Biphenyl as an internal standard. If the combined molarity of the starting material and the alkylated product drops below 100% relative to the biphenyl standard, it immediately alerts the researcher to competing side reactions (e.g., E2 elimination or furan ring degradation).

Step-by-Step Methodology:

  • Solution Prep: Prepare a 0.1 M solution of 2-(furan-2-yl)ethyl methanesulfonate and a 0.05 M solution of Biphenyl (internal standard) in anhydrous DMSO.

  • Initiation: Equilibrate the solution in a thermostated bath at 25.0°C. Add NaN3 (0.5 M in DMSO) to initiate the reaction.

  • Sampling: Withdraw 50 µL aliquots at precise intervals (e.g., 5, 10, 20, 30, 60 minutes).

  • Quenching: Immediately quench each aliquot into 950 µL of a cold Acetonitrile/Water (50:50) mixture to halt the SN2 reaction.

  • Analysis: Inject onto an C18 HPLC column. Calculate the concentration of the remaining mesylate relative to the biphenyl peak area.

  • Kinetic Plotting: Plot ln([Mesylate]t​/[Mesylate]0​) versus time to determine the pseudo-first-order rate constant ( k ).

Workflow Step1 1. Mesylation MsCl, Et3N, CH2Cl2 (0°C) Step2 2. Isolation 2-(Furan-2-yl)ethyl Mesylate Step1->Step2 Step3 3. SN2 Alkylation NaN3, DMSO (25°C) Step2->Step3 Step4 4. Kinetic Sampling HPLC with Internal Standard Step3->Step4 Step5 5. Rate Calculation Determine k_rel Step4->Step5

Step-by-step experimental workflow for benchmarking alkylation kinetics via HPLC.

Conclusion

For the alkylation of complex, acid-sensitive pharmacophores like the 2-(furan-2-yl)ethyl moiety, methanesulfonate (mesylate) is the undisputed optimal leaving group. It provides a 1,000-fold kinetic acceleration over standard bromides[6], avoids the steric penalties associated with tosylates[5], and can be synthesized under mild, acid-free conditions that preserve the integrity of the furan ring[4]. By adopting the self-validating kinetic protocols outlined above, drug development professionals can ensure robust, reproducible, and high-yielding synthetic workflows.

References
  • Wipf, P. "Organic Chemistry 1 Chapter 6. SN2 Reactions." University of Pittsburgh. URL:[Link]

  • Asano, N. "Tosylates And Mesylates." Master Organic Chemistry. URL:[Link]

  • "Design, synthesis and biological investigations of new potent and selective adenosine receptor antagonists." Academia.edu. URL:[Link]

  • "Text section 10.5 deals with conversion of alcohols to alkyl halides." Amherst College. URL: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for 2-(Furan-2-yl)ethyl Methanesulfonate

Executive Summary 2-(Furan-2-yl)ethyl methanesulfonate is a highly reactive alkylating agent utilized in advanced organic synthesis and drug development. Because the methanesulfonate (mesylate) moiety is an exceptional l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Furan-2-yl)ethyl methanesulfonate is a highly reactive alkylating agent utilized in advanced organic synthesis and drug development. Because the methanesulfonate (mesylate) moiety is an exceptional leaving group, the adjacent carbon is highly susceptible to nucleophilic attack. This chemical reactivity makes the compound a potent electrophile capable of alkylating nucleophilic centers in DNA, posing significant genotoxic, mutagenic, and cytotoxic risks[1].

Proper disposal requires strict adherence to Environmental Health and Safety (EHS) protocols. This guide provides a self-validating operational plan for the safe handling and chemical destruction (quenching) of 2-(furan-2-yl)ethyl methanesulfonate, transforming it from a hazardous electrophile into a benign, water-soluble byproduct prior to institutional disposal.

Operational Safety & Logistics Plan

Handling reactive mesylate esters requires rigorous engineering controls and personal protective equipment (PPE) to prevent accidental dermal exposure or inhalation of vapors[2].

Table 1: Required PPE and Engineering Controls

Safety ComponentSpecificationOperational Rationale
Ventilation Certified Chemical Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of volatile organic intermediates and captures potential aerosolized mesylates.
Hand Protection Double-gloving (Nitrile over Neoprene)Mesylates can permeate standard single-layer nitrile over time; double-gloving ensures a fail-safe barrier.
Eye Protection Splash goggles and full face shieldProtects mucosal membranes from accidental splashing during the exothermic quenching process.
Spill Kit Vermiculite, 5% Na2​S2​O3​ solution, pH paperEnables immediate containment and localized chemical neutralization of accidental spills.

Chemical Destruction (Quenching) Protocol

For laboratories equipped to perform in-house chemical destruction, the preferred method for disposing of alkylating agents is nucleophilic substitution using sodium thiosulfate[3]. This protocol is designed as a self-validating system , ensuring that researchers can visually and chemically confirm the complete destruction of the hazardous agent.

Table 2: Stoichiometric and Kinetic Parameters for Thiosulfate Quenching

ParameterValue/SpecificationCausality & Rationale
Quench Reagent 5% (w/v) Na2​S2​O3​ Provides a massive nucleophilic excess to drive pseudo-first-order SN​2 kinetics.
Buffer System 5% (w/v) NaHCO3​ Neutralizes the methanesulfonic acid byproduct, preventing SO2​ gas evolution[3].
Volumetric Ratio 10:1 (Quench:Mesylate)Ensures sufficient aqueous thermal mass to safely absorb the exothermic reaction energy.
Reaction Time 24 - 48 hoursGuarantees >99.9% destruction of the sterically hindered primary mesylate.
Step-by-Step Methodology

Step 1: Buffer Preparation (The Nucleophilic Sink)

  • Action : In a dedicated secondary container within a fume hood, prepare a quenching solution consisting of equal volumes of 5% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) and 5% (w/v) Sodium Bicarbonate ( NaHCO3​ ) in deionized water[3].

  • Causality : Thiosulfate provides a highly polarizable, soft nucleophile that outcompetes water for SN​2 attack on the mesylate. Bicarbonate is strictly required to neutralize the resulting methanesulfonic acid. Without bicarbonate, the localized drop in pH would cause thiosulfate to disproportionate into elemental sulfur and highly toxic sulfur dioxide ( SO2​ ) gas.

  • Validation : Dip a pH strip into the prepared solution. It must read between pH 8.0 and 9.0 before proceeding.

Step 2: Controlled Addition

  • Action : Using a calibrated addition funnel, add the 2-(furan-2-yl)ethyl methanesulfonate dropwise to the quenching solution under vigorous magnetic stirring.

  • Causality : The SN​2 displacement is exothermic. Dropwise addition into a large aqueous thermal mass prevents localized boiling, splattering, or thermal runaway.

  • Validation : Monitor the reaction flask with an external thermocouple. The internal temperature must not exceed 30°C. If it does, pause the addition until the system cools.

Step 3: Agitation and Phase Transition

  • Action : Allow the mixture to stir vigorously at room temperature for 24 to 48 hours.

  • Causality : 2-(furan-2-yl)ethyl methanesulfonate is a lipophilic organic compound and is largely insoluble in water, creating a biphasic mixture. Vigorous stirring maximizes the interfacial surface area, allowing the aqueous thiosulfate to react with the organic mesylate to form a Bunte salt (S-alkyl thiosulfate).

  • Validation (Critical) : This step is visually self-validating. The reaction is complete only when the biphasic emulsion fully resolves into a clear, monophasic aqueous solution. The disappearance of the organic layer confirms the complete conversion of the lipophilic mesylate into the water-soluble Bunte salt.

Step 4: Final Verification and EHS Handoff

  • Action : Once monophasic, perform a final pH check. Transfer the neutralized solution to a designated, properly labeled aqueous waste carboy.

  • Causality : Ensuring the final pH remains neutral-to-alkaline guarantees that no unneutralized acid remains, preventing adverse reactions in the institutional waste stream.

  • Validation : The final pH must be 7.0. Submit the waste manifest to Environmental Health and Safety (EHS) for final disposal, explicitly noting the contents as "Neutralized Bunte Salt / Aqueous Thiosulfate Waste"[4].

Visualizing the Workflow

G A 2-(furan-2-yl)ethyl methanesulfonate (Reactive Electrophile) C Controlled Dropwise Addition (Exotherm Management) A->C B Prepare Quench Buffer 5% Na₂S₂O₃ + 5% NaHCO₃ B->C D SN2 Displacement Reaction (Bunte Salt Formation) C->D E Self-Validation Check pH (7-9) & Phase (Monophasic) D->E F EHS Waste Transfer (Aqueous Non-Hazardous/Incineration) E->F

Workflow for the chemical quenching and EHS disposal of reactive methanesulfonate esters.

Direct EHS Disposal Alternative

If in-lab chemical destruction is not feasible due to volume or equipment constraints, the neat chemical must not be poured down the drain or mixed with general organic waste. Instead, it must be collected in a compatible, halogen-free organic waste container, stored in a ventilated safety cabinet, and submitted directly to EHS for commercial incineration in accordance with standard[2][4].

References

  • Grokipedia. "Ethyl methanesulfonate: Chemical characteristics and Synthetic preparation." Grokipedia, 2025. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011.[Link]

  • Drugs.com. "Mustargen: Package Insert / Prescribing Information - Neutralization of Equipment and Unused Solution." Drugs.com, 2026.[Link]

Sources

Handling

A Comprehensive Safety and Handling Guide for 2-(furan-2-yl)ethyl methanesulfonate

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, complacency has no place in the laboratory.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, complacency has no place in the laboratory. The compound 2-(furan-2-yl)ethyl methanesulfonate, while a valuable intermediate, presents a significant and multifaceted hazard profile that demands the utmost respect and a rigorous adherence to safety protocols. This guide provides an in-depth, experience-driven framework for its safe handling, ensuring the protection of researchers and the integrity of the research environment.

The core principle of this guide is proactive risk mitigation. The recommendations outlined are not merely a checklist but a self-validating system of safety, grounded in the known toxicities of analogous chemical structures. Due to the absence of a specific Safety Data Sheet (SDS) for 2-(furan-2-yl)ethyl methanesulfonate, this guide synthesizes data from structurally related compounds, namely sulfonate esters and furan-containing molecules, to establish a robust safety protocol.

The Dual-Hazard Profile: Understanding the Inherent Risks

The chemical structure of 2-(furan-2-yl)ethyl methanesulfonate contains two key functional groups, each contributing to its hazardous nature: the methanesulfonate ester and the furan ring.

  • Methanesulfonate Esters as Alkylating Agents: Methanesulfonate esters are a class of potent alkylating agents. Compounds like ethyl methanesulfonate are known to be carcinogenic, mutagenic, and teratogenic.[1][2][3][4][5] They can react with and modify DNA, which can lead to heritable genetic damage.[1][2] The primary route of exposure is often through inhalation or skin absorption.

  • The Toxicity of the Furan Moiety: The furan ring is not benign. Furan and its derivatives are associated with significant health concerns, primarily liver damage (hepatotoxicity) and cancer.[6][7][8] The International Agency for Research on Cancer (IARC) has classified furan as "possibly carcinogenic to humans" (Group 2B).[1][8]

Therefore, 2-(furan-2-yl)ethyl methanesulfonate must be handled as a substance with a high degree of toxicity, with the potential to cause both immediate and long-term harm.

Personal Protective Equipment (PPE): An Essential Barrier

Given the suspected carcinogenic and mutagenic properties, a comprehensive PPE strategy is non-negotiable. This goes beyond standard laboratory attire and requires specialized equipment to prevent all routes of exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves. The outer glove should be worn over the cuff of the lab coat or gown.Provides a robust barrier against dermal absorption, a primary exposure route for alkylating agents.[9][10] Double-gloving offers an additional layer of protection in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical safety goggles in combination with a full-face shield.Protects against splashes and aerosols, which can cause serious eye irritation and provide a route for systemic absorption.[11][12][13]
Body Protection A disposable, back-closing, solid-front chemotherapy-rated gown made of a low-permeability fabric.Prevents contamination of personal clothing and skin. Chemotherapy-rated gowns are specifically tested for their resistance to hazardous drug permeation.[9][14]
Respiratory Protection A NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), especially when handling the powder form or creating aerosols.Minimizes the risk of inhaling the compound, which can cause respiratory irritation and systemic toxicity.[13][14][15][16]
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and prevents the tracking of contaminants outside of the designated work area.[10][14]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (Anteroom/Exit) d1 Wash Hands d2 Don Inner Gloves d1->d2 d3 Don Gown d2->d3 d4 Don Outer Gloves (over cuff) d3->d4 d5 Don Respiratory Protection d4->d5 d6 Don Eye and Face Protection d5->d6 f1 Remove Outer Gloves f2 Remove Gown f1->f2 f3 Remove Eye and Face Protection f2->f3 f4 Remove Respiratory Protection f3->f4 f5 Remove Inner Gloves f4->f5 f6 Wash Hands Thoroughly f5->f6

Caption: Sequential workflow for donning and doffing PPE to minimize contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

All work with 2-(furan-2-yl)ethyl methanesulfonate should be conducted within a designated area, clearly marked with hazard warnings.

1. Engineering Controls:

  • Primary Containment: All handling of the solid or solutions of 2-(furan-2-yl)ethyl methanesulfonate must be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to protect the user from inhalation exposure.[16]

  • Ventilation: Ensure the laboratory has adequate general ventilation, with a minimum of 6-12 air changes per hour.

2. Safe Handling Practices:

  • Weighing: When weighing the solid compound, do so in a fume hood on a disposable weighing paper.

  • Solutions: Prepare solutions in the fume hood. Use a syringe with a Luer-Lok™ fitting to prevent accidental disconnection and spills.

  • Transportation: When moving the compound outside of the fume hood, it must be in a sealed, labeled, and shatter-proof secondary container.

3. Spill Management:

  • Spill Kit: A dedicated spill kit for hazardous substances should be readily available. This should include absorbent materials (e.g., vermiculite or sand), decontamination solutions, and waste disposal bags.[15][17]

  • Minor Spills (inside a fume hood):

    • Decontaminate the area with a suitable solution (e.g., a solution of sodium thiosulfate to degrade the methanesulfonate ester).

    • Absorb the spill with an inert material.

    • Collect all contaminated materials in a labeled hazardous waste bag.

  • Major Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert laboratory personnel and the safety officer.

    • Restrict access to the area.

    • Follow established institutional procedures for major chemical spills.

Emergency Response Protocol

Emergency_Response Exposure Exposure Event Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Decontaminate Immediately remove contaminated clothing and wash skin with soap and copious water for 15 minutes. Skin_Contact->Decontaminate Flush_Eyes Immediately flush eyes with copious water for at least 15 minutes, lifting eyelids. Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air. If breathing is difficult, provide oxygen. Inhalation->Fresh_Air Rinse_Mouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->Rinse_Mouth Seek_Medical Seek Immediate Medical Attention Decontaminate->Seek_Medical Flush_Eyes->Seek_Medical Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical

Caption: Immediate actions to take in the event of an exposure to 2-(furan-2-yl)ethyl methanesulfonate.

Disposal Plan: Managing Contaminated Waste

All waste generated from handling 2-(furan-2-yl)ethyl methanesulfonate is considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, weighing papers, and absorbent materials, must be collected in a dedicated, labeled hazardous waste container.[1][18]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

  • Decontamination: All non-disposable equipment, such as glassware and spatulas, must be decontaminated before being removed from the fume hood. A common method is to rinse with a solvent (e.g., ethanol or acetone) to remove the compound, followed by a decontamination solution.

All waste must be handled in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety office for specific disposal procedures.

Conclusion

The responsible use of 2-(furan-2-yl)ethyl methanesulfonate in a research setting is achievable through a comprehensive understanding of its potential hazards and the strict implementation of the safety protocols outlined in this guide. By treating this compound with the respect it deserves, researchers can protect themselves and their colleagues while advancing the frontiers of science.

References

  • Government of Canada. (2023, March 18). Furan Compounds Group - information sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). ETHYL METHANESULFONATE HAZARD SUMMARY. Retrieved from [Link]

  • European Food Safety Authority. (2017, October 25). Furan in food – EFSA confirms health concerns. Retrieved from [Link]

  • Chen, T., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(2), 131-139. Retrieved from [Link]

  • Molecular Toxicology Inc. (n.d.). Methyl methanesulfonate SAFETY DATA SHEET. Retrieved from [Link]

  • AGES. (2025, November 4). Furan - Information. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • TRC Corp. (n.d.). Methanesulfonic Acid 70% | SAFETY DATA SHEET. Retrieved from [Link]

  • Al-Subu, A., et al. (2023). Nurse compliance with personal protective equipment when handling chemotherapy: a multicenter cross-sectional study in Palestine. BMC Nursing, 22(1), 256. Retrieved from [Link]

  • Copot, D., et al. (2025). Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. International Journal of Environmental Research and Public Health, 22(19), 9876. Retrieved from [Link]

  • Halyard Health. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]

  • Pharmaceutical Quality Research Institute. (n.d.). Sulfonate Esters - How Real is the Risk?. Retrieved from [Link]

  • NextSDS. (n.d.). (furan-2-yl)methanesulfonamide — Chemical Substance Information. Retrieved from [Link]

  • Molecular Toxicology Inc. (2015, December 7). Ethyl Methanesulfonate - SAFETY DATA SHEET. Retrieved from [Link]

  • Benjamin Moore. (2020, March 27). SAFETY DATA SHEET. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(furan-2-yl)ethyl methanesulfonate
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